molecular formula C5H5ClN2O B054106 5-Chloro-4-methoxypyrimidine CAS No. 114969-94-7

5-Chloro-4-methoxypyrimidine

Cat. No.: B054106
CAS No.: 114969-94-7
M. Wt: 144.56 g/mol
InChI Key: XNNJRXKCQCFXLP-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypyrimidine is a versatile and high-value pyrimidine derivative extensively utilized as a key synthetic intermediate in medicinal chemistry and chemical biology research. Its primary research value lies in its functionalization potential; the chlorine atom at the 4-position is highly reactive towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amines, thiols, and other nucleophiles to create a library of 4-substituted pyrimidines. Concurrently, the electron-donating methoxy group at the 5-position influences the electron density of the heteroaromatic ring, modulating its reactivity and the physicochemical properties of the final compounds. This bifunctional reactivity makes it an indispensable building block for the synthesis of targeted molecular probes, kinase inhibitors, and other pharmacologically active compounds, particularly in the development of anticancer and antiviral agents. Researchers employ this compound to explore structure-activity relationships (SAR) and to rapidly generate analogs for high-throughput screening, accelerating the discovery of new lead compounds in drug development pipelines.

Properties

IUPAC Name

5-chloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNJRXKCQCFXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 5-Chloro-4-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted pyrimidine with the chemical formula C5H5ClN2O.[1] Its chemical structure consists of a pyrimidine ring substituted with a chloro group at the 5-position and a methoxy group at the 4-position. The accurate determination of its physicochemical properties is fundamental for its application in synthetic chemistry.

PropertyValueReference
CAS Number 114969-94-7[1]
Molecular Formula C5H5ClN2O[1][2]
Molecular Weight 144.56 g/mol [1][2]
Purity ≥98%[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding of its synthesis can be derived from the preparation of related substituted pyrimidines. The synthesis of chloro-methoxy-pyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor.

A plausible synthetic route could involve the chlorination of 4-methoxy-5-hydroxypyrimidine. However, a more common industrial approach for similar compounds involves the dichlorination of a dihydroxypyrimidine followed by a selective nucleophilic substitution of one of the chloro groups with a methoxy group.

Logical Synthesis Workflow:

G Start Starting Material (e.g., 5-substituted Uracil derivative) Step1 Introduction of Methoxy Group Start->Step1 Step2 Chlorination at 5-position Step1->Step2 Product This compound Step2->Product G Crude Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Purified Product Purification->Pure Structural Structural Analysis Pure->Structural Purity Purity Assessment Pure->Purity NMR NMR (¹H, ¹³C) Structural->NMR MS Mass Spectrometry Structural->MS IR IR Spectroscopy Structural->IR HPLC HPLC Purity->HPLC EA Elemental Analysis Purity->EA

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Chloro-4-methoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details two main synthetic strategies, including experimental protocols, quantitative data, and visualizations of the reaction pathways.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for further functionalization in the synthesis of complex, biologically active molecules. The strategic placement of the chloro and methoxy groups on the pyrimidine ring allows for selective modifications, making it an important precursor in the development of novel therapeutics. This guide explores the most common and effective strategies for its preparation.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of this compound:

  • Route 1: Synthesis from 5-Chlorouracil. This approach involves the initial chlorination of commercially available 5-chlorouracil to yield a di- or tri-chlorinated intermediate, followed by a selective methoxylation reaction.

  • Route 2: Synthesis from 2,4-Dichloro-5-methoxypyrimidine. This strategy begins with the synthesis of 2,4-dichloro-5-methoxypyrimidine, which is then subjected to selective reductive dechlorination to afford the target molecule.

Route 1: Synthesis from 5-Chlorouracil

This synthetic pathway commences with the readily available starting material, 5-chlorouracil (also known as 5-chloro-2,4-dihydroxypyrimidine). The synthesis proceeds through a two-step process involving chlorination and subsequent selective methoxylation.

Synthesis_from_5_Chlorouracil start 5-Chlorouracil intermediate 2,4,5-Trichloropyrimidine start->intermediate  POCl₃, N,N-Dimethylaniline   product This compound intermediate->product  NaOMe, Methanol  

Caption: Synthetic pathway from 5-Chlorouracil.

Step 1: Synthesis of 2,4,5-Trichloropyrimidine

The first step involves the chlorination of 5-chlorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst.

Experimental Protocol:

A mixture of 5-chlorouracil (1.0 eq.) and N,N-dimethylaniline (0.1 eq.) in phosphorus oxychloride (5.0 eq.) is heated at reflux (approximately 110°C) for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4,5-trichloropyrimidine.

Reactant/ReagentMolar RatioKey Parameters
5-Chlorouracil1.0Starting Material
Phosphorus Oxychloride (POCl₃)5.0Chlorinating Agent/Solvent
N,N-Dimethylaniline0.1Catalyst
Temperature 110°CReflux
Reaction Time 4 hours-
Yield ~85%-
Purity >95%-
Step 2: Selective Methoxylation of 2,4,5-Trichloropyrimidine

The second step involves the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position with a methoxy group. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in dichloropyrimidines.

Experimental Protocol:

To a solution of 2,4,5-trichloropyrimidine (1.0 eq.) in anhydrous methanol (10 vol.), a solution of sodium methoxide (1.1 eq.) in methanol is added dropwise at 0-5°C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography to yield this compound.

Reactant/ReagentMolar RatioKey Parameters
2,4,5-Trichloropyrimidine1.0Intermediate
Sodium Methoxide (NaOMe)1.1Nucleophile
Methanol-Solvent
Temperature 0-5°C to RT-
Reaction Time 6 hours-
Yield ~70%-
Purity >98%-

Route 2: Synthesis from 2,4-Dichloro-5-methoxypyrimidine

This alternative route begins with the synthesis of 2,4-dichloro-5-methoxypyrimidine from 5-methoxyuracil, followed by a selective reductive dechlorination at the C2 position.

Synthesis_from_2_4_Dichloro_5_methoxypyrimidine start 5-Methoxyuracil intermediate 2,4-Dichloro-5-methoxypyrimidine start->intermediate  POCl₃, Triethylamine   product This compound intermediate->product  H₂, Pd/C, Et₃N  

Caption: Synthetic pathway from 2,4-Dichloro-5-methoxypyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

5-Methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine) is chlorinated using phosphorus oxychloride, with a tertiary amine such as triethylamine serving as an acid scavenger.

Experimental Protocol:

A suspension of 5-methoxyuracil (1.0 eq.) in phosphorus oxychloride (4.0 eq.) is treated with triethylamine (1.2 eq.) and the mixture is heated to reflux (approximately 110°C) for 3 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The oily residue is then carefully poured into ice-water and the mixture is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give 2,4-dichloro-5-methoxypyrimidine.

Reactant/ReagentMolar RatioKey Parameters
5-Methoxyuracil1.0Starting Material
Phosphorus Oxychloride (POCl₃)4.0Chlorinating Agent/Solvent
Triethylamine1.2Acid Scavenger
Temperature 110°CReflux
Reaction Time 3 hours-
Yield ~90%-
Purity >97%-
Step 2: Selective Reductive Dechlorination

The final step involves the selective removal of the chlorine atom at the C2 position through catalytic hydrogenation. The C2-Cl bond is generally more susceptible to hydrogenolysis than the C4-Cl bond in such systems.

Experimental Protocol:

A solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq.) and triethylamine (1.1 eq.) in ethanol (15 vol.) is hydrogenated over 10% palladium on carbon (Pd/C, 0.02 eq.) at room temperature under a hydrogen atmosphere (1 atm) for 6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound as a solid.

Reactant/ReagentMolar Ratio/LoadingKey Parameters
2,4-Dichloro-5-methoxypyrimidine1.0Intermediate
10% Palladium on Carbon (Pd/C)0.02Catalyst
Hydrogen (H₂)1 atmReducing Agent
Triethylamine1.1Base
Ethanol-Solvent
Temperature Room Temperature-
Reaction Time 6 hours-
Yield ~80%-
Purity >98%-

Summary of Synthetic Routes

RouteStarting MaterialKey IntermediatesKey ReactionsOverall Yield (approx.)
1 5-Chlorouracil2,4,5-TrichloropyrimidineChlorination, Selective Methoxylation~60%
2 5-Methoxyuracil2,4-Dichloro-5-methoxypyrimidineChlorination, Selective Dechlorination~72%

Conclusion

This technical guide has outlined two viable and efficient synthetic routes for the preparation of this compound. Both routes utilize readily available starting materials and employ well-established chemical transformations. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of production, and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22536-63-6

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the synthesis of biologically active molecules.

Physicochemical Properties

2-Chloro-4-methoxypyrimidine is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 22536-63-6[1]
Molecular Formula C₅H₅ClN₂O[1][2]
Molecular Weight 144.56 g/mol [1][2]
Melting Point 54-57 °C[1][3]
Boiling Point 96-97 °C at 18 Torr
Appearance White to light yellow crystalline powder
Solubility Soluble in organic solvents like methanol and ethyl acetate.
IUPAC Name 2-chloro-4-methoxypyrimidine[2]
SMILES COC1=NC(=NC=C1)Cl[2]
InChI Key BDXYNMVQMBCTDB-UHFFFAOYSA-N[2]

Analytical Data

A summary of the key spectral data for 2-Chloro-4-methoxypyrimidine is provided below.

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ: 8.30 (d, J= 5.6 Hz ,1H), 6.68 (s, J= 5.6 Hz ,1H), 4.02 (s, 3H)
¹³C NMR Spectral data available in chemical databases.
Mass Spectrometry ESI-MS (M+H)⁺: 145.0

Synthesis of 2-Chloro-4-methoxypyrimidine

The following section details a common and effective experimental protocol for the synthesis of 2-Chloro-4-methoxypyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This synthesis involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine with a methoxy group.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium methoxide (CH₃ONa)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve 2,4-dichloropyrimidine (e.g., 41.8 g, 280 mmol) in methanol (900 mL) in a suitable reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Separately, prepare a solution of sodium methoxide (e.g., 15.2 g, 280 mmol) in methanol (100 mL).

  • Slowly add the sodium methoxide solution to the cooled 2,4-dichloropyrimidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a white solid.

  • Dilute the solid with water (400 mL) and extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 2-chloro-4-methoxypyrimidine as a white solid.

G cluster_synthesis Synthesis Workflow 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Reaction 2,4-Dichloropyrimidine->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Workup Workup Reaction->Workup Overnight 2-Chloro-4-methoxypyrimidine 2-Chloro-4-methoxypyrimidine Workup->2-Chloro-4-methoxypyrimidine Purification G cluster_pathway Inhibition of MSK1 Signaling Pathway Extracellular_Signal Stress / Mitogens ERK_p38 ERK / p38 MAPK Extracellular_Signal->ERK_p38 MSK1 MSK1 Kinase ERK_p38->MSK1 Transcription_Factors CREB / ATF1 MSK1->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (e.g., c-fos, junB) Transcription_Factors->Gene_Expression Chloropyrimidine_Derivative Chloropyrimidine-based Covalent Inhibitor Chloropyrimidine_Derivative->MSK1 Covalent Inhibition

References

An In-depth Technical Guide to 4-Chloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxypyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research on the specific isomer 5-Chloro-4-methoxypyrimidine, this document focuses on the more extensively documented isomer, 4-Chloro-5-methoxypyrimidine. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of biologically active compounds, including antiviral and anticancer agents. This guide will cover the core physicochemical properties, synthesis, and potential biological relevance of 4-Chloro-5-methoxypyrimidine, supported by experimental data and protocols from related compounds.

Core Physicochemical Properties

The fundamental properties of 4-Chloro-5-methoxypyrimidine are summarized below. This data is crucial for its application in experimental settings, including solubility and reaction kinetics.

PropertyValueReference
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
CAS Number 695-85-2[1]
Appearance Not explicitly stated, likely a solid
Storage -20°C, sealed storage, away from moisture[1]
SMILES COC1=CN=CN=C1Cl[1]

Synthesis and Experimental Protocols

Representative Synthesis of a Dichloro-methoxypyrimidine Derivative[2]

This protocol describes the preparation of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine.

Step 1: Preparation of 2,4-dihydroxy-5-methoxypyrimidine

  • Ethyl formate and solid sodium methoxide are reacted in a suitable reaction vessel.

  • After cooling, methyl methoxyacetate is added to undergo a condensation reaction, yielding an intermediate.

  • Methanol and urea are then added to the intermediate, followed by a reflux reaction.

  • The resulting product is concentrated, dissolved in water, cooled, and neutralized.

  • Filtration and drying of the precipitate yield 2,4-dihydroxy-5-methoxypyrimidine.

Step 2: Chlorination to 2,4-dichloro-5-methoxypyrimidine

  • The 2,4-dihydroxy-5-methoxypyrimidine is reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of an acid-binding agent like triethylamine.

  • The reaction is carried out at an elevated temperature (70–110 °C) for a period of 120–480 minutes.

  • The reaction mixture is then diluted and filtered to obtain the crude product.

  • Refining the crude product yields pure 2,4-dichloro-5-methoxypyrimidine.

The following diagram illustrates a generalized workflow for the synthesis of a dichlorinated methoxypyrimidine, which can be adapted for the synthesis of related compounds.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 Ethyl Formate & Sodium Methoxide condensation Condensation Reaction start1->condensation start2 Methyl Methoxyacetate start2->condensation start3 Urea reflux Reflux with Urea start3->reflux condensation->reflux dihydroxy 2,4-dihydroxy-5-methoxypyrimidine reflux->dihydroxy chlorination Chlorination (POCl3) dihydroxy->chlorination product 2,4-dichloro-5-methoxypyrimidine chlorination->product

A generalized synthetic workflow for a dichlorinated methoxypyrimidine.

Biological Activity and Signaling Pathways

While specific data on the biological activity and signaling pathways of 4-Chloro-5-methoxypyrimidine is limited, the broader class of pyrimidine derivatives is known for a wide range of biological activities. Many pyrimidine analogs exhibit anticancer and antiviral properties by interfering with nucleic acid synthesis or acting as kinase inhibitors.

For instance, various heterocyclic-fused pyrimidine compounds have been evaluated for their anti-tumor efficacy, with some targeting the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.[3] The general mechanism for such compounds involves disruption of the cellular cytoskeleton, which is critical for cell division, migration, and intracellular transport.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor, a common mechanism of action for this class of compounds.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Chloro-5-methoxypyrimidine (Hypothetical Inhibitor) Inhibitor->MEK Inhibition

Hypothetical signaling pathway inhibited by a pyrimidine derivative.

Conclusion

4-Chloro-5-methoxypyrimidine represents a chemical scaffold with potential for further investigation in drug discovery and development. While comprehensive data on this specific isomer is not abundant, the information available for closely related pyrimidine derivatives suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. The provided physicochemical data serves as a foundation for future experimental work, and the outlined synthetic and biological contexts offer a starting point for researchers interested in exploring the potential of this and similar molecules. Further studies are warranted to fully elucidate the chemical reactivity, biological activity, and therapeutic potential of 4-Chloro-5-methoxypyrimidine.

References

Navigating the Landscape of Chloro-Methoxypyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Central Isomers in Focus: 2-Chloro-4-methoxypyrimidine and 4-Chloro-5-methoxypyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Among its vast array of derivatives, chloro-methoxypyrimidines serve as versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the nomenclature, properties, synthesis, and biological significance of key chloro-methoxypyrimidine isomers, with a particular focus on 2-chloro-4-methoxypyrimidine and 4-chloro-5-methoxypyrimidine, due to the prevalence of information on these compounds. While the specific isomer 5-chloro-4-methoxypyrimidine is less commonly documented, the insights into its related structures offer valuable guidance for researchers in this field.

IUPAC Nomenclature and Chemical Properties

The precise naming of substituted pyrimidines is dictated by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which prioritize the numbering of the heterocyclic ring to give the lowest possible locants to substituents.

The IUPAC name for the compound with a chloro group at position 2 and a methoxy group at position 4 is 2-chloro-4-methoxypyrimidine .[1] Similarly, a compound with a chloro group at position 2 and a methoxy group at position 5 is named 2-chloro-5-methoxypyrimidine .

A summary of the key chemical and physical properties for commercially available chloro-methoxypyrimidine isomers is presented in Table 1.

Property2-Chloro-4-methoxypyrimidine2-Chloro-5-methoxypyrimidine
CAS Number 22536-63-622536-65-8
Molecular Formula C5H5ClN2OC5H5ClN2O
Molecular Weight 144.56 g/mol 144.56 g/mol
Appearance White to yellow crystalline powder[2]Solid
Melting Point 54-57 °C[2]Not specified
Boiling Point 96-97 °C at 18 Torr[2]Not specified
SMILES String COc1ccnc(Cl)n1COc1cnc(Cl)nc1
InChI Key BDXYNMVQMBCTDB-UHFFFAOYSA-NRSUBGBZOMBTDTI-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of chloro-methoxypyrimidines often involves the manipulation of multi-functionalized pyrimidine precursors. A common strategy involves the chlorination of dihydroxypyrimidines followed by selective methoxylation, or vice versa.

General Synthesis of 2,4-dichloro-5-methoxypyrimidine

A patented method for the preparation of 2,4-dichloro-5-methoxypyrimidine highlights a typical synthetic approach that can be adapted for other isomers.[3][4]

Experimental Protocol:

  • Preparation of 2,4-dihydroxy-5-methoxypyrimidine: This intermediate is synthesized through a condensation reaction. Ethyl formate and solid sodium methoxide are reacted, and then methyl methoxyacetate is added to yield a compound which is subsequently reacted with methanol and urea.[4]

  • Chlorination: The resulting 2,4-dihydroxy-5-methoxypyrimidine is then subjected to chlorination. In a nitrogen-purged reaction system, the dihydroxy pyrimidine, a solvent, and phosphorous oxychloride are combined. An alkaline substance is added, and the mixture is heated to reflux.[3]

  • Workup and Purification: After the reaction is complete, a quenching and aftertreatment process is carried out to isolate the crude 2,4-dichloro-5-methoxypyrimidine, which is then purified.[3][4]

This synthetic pathway is illustrated in the following workflow diagram:

G Synthesis of 2,4-dichloro-5-methoxypyrimidine A Ethyl Formate + Sodium Methoxide C Condensation Reaction A->C B Methyl Methoxyacetate B->C D Intermediate I C->D F Reflux Reaction D->F E Methanol + Urea E->F G 2,4-dihydroxy-5-methoxypyrimidine F->G I Chlorination G->I H Phosphorous Oxychloride + Alkaline Substance H->I J 2,4-dichloro-5-methoxypyrimidine (Crude) I->J K Purification J->K L 2,4-dichloro-5-methoxypyrimidine (Pure) K->L

Caption: Synthetic workflow for 2,4-dichloro-5-methoxypyrimidine.

Role in Drug Discovery and Biological Activity

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[5][6] The chloro and methoxy substituents on the pyrimidine ring of chloro-methoxypyrimidines offer reactive sites for further chemical modifications, making them valuable intermediates in the synthesis of novel drug candidates.[1]

The strategically placed chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of various functional groups. This versatility is crucial in the development of compounds targeting a range of diseases, from oncology to infectious diseases.[1]

While specific signaling pathways directly modulated by simple chloro-methoxypyrimidines are not extensively detailed in the available literature, their incorporation into larger, more complex molecules can lead to potent biological effects. For instance, a complex molecule containing a 5-chloro-4-methoxypyridine core has been identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism.[7] This highlights the potential for substituted pyrimidines and pyridines to serve as scaffolds for targeted therapies.

The logical relationship for the utility of these compounds in drug discovery can be visualized as follows:

G Utility of Chloro-Methoxypyrimidines in Drug Discovery A Chloro-Methoxypyrimidine Scaffold B Reactive Chlorine Atom A->B C Methoxy Group Modification A->C D Nucleophilic Substitution B->D E Introduction of Diverse Functional Groups C->E D->E F Synthesis of Novel Drug Candidates E->F G Targeting Specific Biological Pathways F->G H Potential Therapeutic Applications (e.g., Oncology, Infectious Diseases) G->H

References

The Biological Versatility of 5-Chloro-4-methoxypyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA and a prevalent motif in a vast array of biologically active molecules.[1][2] Within this chemical class, substituted pyrimidines serve as "privileged scaffolds" in medicinal chemistry, offering a versatile framework for developing novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] 5-Chloro-4-methoxypyrimidine, in particular, has emerged as a crucial building block for the synthesis of targeted therapies. Its strategic placement of chloro and methoxy groups allows for selective functionalization, enabling the creation of diverse compound libraries for drug discovery programs.[4][5]

This technical guide provides an in-depth overview of the biological activities associated with this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their synthesis, mechanisms of action, and therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Synthetic Strategies

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The chlorine atom serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a handle for transition-metal-catalyzed cross-coupling reactions.[3][4] This allows for the sequential and selective introduction of various functional groups to build complex molecular architectures tailored for specific biological targets.

A general approach to derivatization often involves the initial displacement of the more reactive chloro group, followed by modification at other positions on the pyrimidine ring. This versatility is a cornerstone of its application in generating novel drug candidates.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Diverse Compound Library start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols) start->snar Nucleophile coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) (e.g., Boronic Acids, Alkynes) start->coupling Coupling Partner product1 Amine Derivatives snar->product1 product3 Other Functionalized Pyrimidines product2 Aryl/Alkynyl Derivatives coupling->product2 G Drug Discovery & Evaluation Workflow A Synthesis of This compound Derivatives B In Vitro Screening: Biochemical Assays (e.g., Kinase Inhibition) A->B Test Potency C In Vitro Screening: Cell-Based Assays (e.g., MTT, Apoptosis) B->C Test Cellular Activity D Lead Compound Selection C->D Analyze Data (IC50, SAR) D->A Optimize Structure (SAR-driven) E In Vivo Efficacy Studies (Xenograft Models) D->E Evaluate in Animal Model F Pharmacokinetics & Toxicology Studies E->F Assess Safety & ADME G Preclinical Candidate F->G Final Selection

References

The 5-Chloro-4-methoxypyrimidine Scaffold: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleobases and a plethora of approved drugs. Among the vast landscape of pyrimidine-based scaffolds, the 5-chloro-4-methoxypyrimidine core has emerged as a particularly versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its strategic placement of a reactive chlorine atom and a methoxy group offers medicinal chemists a powerful handle for molecular elaboration, enabling the development of potent and selective inhibitors for a range of biological targets implicated in cancer, neurodegenerative diseases, and other significant pathologies. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of the this compound scaffold, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Synthesis and Chemical Reactivity

The this compound scaffold is typically accessed through multi-step synthetic sequences, often starting from readily available pyrimidine precursors. A common strategy involves the chlorination of a corresponding 4-hydroxypyrimidine derivative. The true synthetic power of this scaffold, however, lies in the differential reactivity of its substituents, which allows for selective and sequential modifications.

The chlorine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents. It is amenable to various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids. This allows for the exploration of chemical space around the pyrimidine core, which is crucial for optimizing interactions with the target protein and modulating the electronic properties of the molecule.

Furthermore, the 4-methoxy group can be readily converted into a more reactive 4-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This two-step process, involving demethylation followed by chlorination, opens up another avenue for diversification. The resulting 4-chloro substituent can be displaced by a variety of nucleophiles, including amines, anilines, and thiols, to establish key hydrogen bond interactions within the active site of a target protein, significantly impacting potency and selectivity. This stepwise functionalization at the 4- and 5-positions provides a robust platform for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The unique chemical properties of the this compound scaffold have been exploited in the development of a range of potent and selective inhibitors for various therapeutic targets. Below, we highlight two prominent examples: dual ALK/EGFR inhibitors for the treatment of non-small cell lung cancer and PLK4 inhibitors as potential anticancer agents.

Dual ALK/EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) are two key receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of non-small cell lung cancer (NSCLC). The development of dual inhibitors that can simultaneously target both kinases is a promising therapeutic strategy, particularly in cases where tumors harbor co-existing mutations or develop resistance to single-target agents.

The 5-chloropyrimidine scaffold has been instrumental in the design of potent dual ALK/EGFR inhibitors. A notable example is the compound CHMFL-ALK/EGFR-050 , which incorporates a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidine core.[1] This compound has demonstrated potent biochemical inhibition of various EGFR and ALK mutants and has shown significant anti-proliferative activity in NSCLC cell lines.[1]

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
CHMFL-ALK/EGFR-050 EGFR (L858R)-H19750.078
EGFR (del 19)-PC-90.035
EGFR (T790M)-H19750.078
EML4-ALK-H31220.082
EML4-ALK (L1196M)-H3122-L1196M0.156

Data sourced from[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [2]

  • Reaction Setup: In a 384-well plate, add 1 µL of test compound (in a dose-response range) or DMSO (vehicle control), 2 µL of purified ALK or EGFR kinase, and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed NSCLC cell lines (e.g., H1975 for EGFR mutants, H3122 for EML4-ALK) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

ALK_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ALK ALK ALK->RAS ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Inhibitor CHMFL-ALK/EGFR-050 Inhibitor->EGFR Inhibits Inhibitor->ALK Inhibits

PLK4 Inhibitors for Cancer Therapy

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability, making it an attractive target for anticancer drug development.

The 5-chloropyrimidine scaffold has been successfully employed in the design of potent and selective PLK4 inhibitors. A series of 5-chloro-2-amino-pyrimidine derivatives have been developed, with compound 5f emerging as a particularly promising lead.[2] This compound exhibits potent PLK4 inhibition at the nanomolar level and significant anti-proliferative activity against breast cancer cells.[2]

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
5f PLK40.8MCF-70.48

Data sourced from[2]

PLK4 Kinase Inhibition Assay

The protocol for the PLK4 kinase inhibition assay is similar to the ADP-Glo™ assay described for ALK/EGFR, with the following modifications:

  • Enzyme: Purified recombinant human PLK4.

  • Substrate: A specific peptide substrate for PLK4.

Clonogenic Survival Assay

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO for 24 hours.

  • Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

PLK4_Signaling cluster_cell_cycle Cell Cycle cluster_cellular_effects Cellular Effects PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitotic_Arrest Mitotic Arrest PLK4->Mitotic_Arrest Inhibition leads to Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Overexpression Mitotic_Spindle_Formation Bipolar Mitotic Spindle Formation Centrosome_Amplification->Mitotic_Spindle_Formation Leads to Multipolar Spindles Cell_Division Normal Cell Division Mitotic_Spindle_Formation->Cell_Division Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor PLK4 Inhibitor (5f) Inhibitor->PLK4 Inhibits

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. Its amenability to selective and diverse chemical modifications has enabled the discovery of potent inhibitors for a range of clinically relevant targets, particularly in the field of oncology. The examples of dual ALK/EGFR inhibitors and PLK4 inhibitors highlight the significant potential of this scaffold in addressing unmet medical needs. As our understanding of the molecular drivers of disease continues to expand, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for the design and synthesis of the next generation of targeted therapies.

References

Potential Therapeutic Targets for 5-Chloro-4-methoxypyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-4-methoxypyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives have shown promise in targeting a range of proteins implicated in various diseases, most notably in oncology and metabolic disorders. This technical guide provides an in-depth overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid in ongoing research and drug development efforts.

Dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been successfully developed as potent dual inhibitors of ALK and EGFR, two key receptor tyrosine kinases that are frequently mutated or overexpressed in non-small cell lung cancer (NSCLC). The compound CHMFL-ALK/EGFR-050 is a prime example of a potent inhibitor targeting both wild-type and drug-resistant mutant forms of these kinases.[1]

Quantitative Data: Kinase Inhibition and Cellular Potency
CompoundTargetIC50 (nM)Cell LineGI50 (nM)Reference
CHMFL-ALK/EGFR-050EML4-ALK5.4H3122 (EML4-ALK)28[1]
EML4-ALK L1196M16Ba/F3 (EML4-ALK L1196M)41[1]
EGFR L858R/T790M1.8H1975 (EGFR L858R/T790M)13[1]
EGFR Del19/T790M2.1HCC827 (EGFR Del19)19[1]
Signaling Pathway: ALK/EGFR Inhibition

The binding of this compound derivatives to the ATP-binding pocket of ALK and EGFR inhibits their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

ALK_EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ALK/EGFR ALK/EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK ALK/EGFR->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR ALK/EGFR->PI3K/AKT/mTOR JAK/STAT JAK/STAT ALK/EGFR->JAK/STAT Derivative 5-Chloro-4-methoxy- pyrimidine Derivative Derivative->ALK/EGFR Inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival JAK/STAT->Proliferation JAK/STAT->Survival

Caption: Inhibition of ALK/EGFR signaling by this compound derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Calbiochem Kinase Profiler):

  • Prepare a reaction mixture containing 10 µM ATP, the specific kinase (e.g., ALK, EGFR), and the test compound at various concentrations in a final volume of 50 µL of kinase buffer.

  • Incubate the mixture at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 2% (v/v) H3PO4.

  • Transfer 10 µL of the reaction mixture to a 384-well plate.

  • Add 20 µL of a solution containing 2% (v/v) of coating reagent 3, 0.5 µM of biotinylated peptide, and 10% (v/v) of detection reagent in detection buffer.

  • Incubate at room temperature for 60 minutes.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB):

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Fix the cells with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

  • Wash the plates five times with deionized water and air dry.

  • Stain the cells with 0.4% (w/v) SRB in 1% (v/v) acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% (v/v) acetic acid and air dry.

  • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate GI50 values from dose-response curves.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. 5-chloro-2-amino-pyrimidine derivatives have emerged as potent and selective PLK4 inhibitors.[2]

Quantitative Data: PLK4 Inhibition and Antiproliferative Activity
CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
5fPLK40.8MCF-70.48[2]
Signaling Pathway: PLK4 in Centriole Duplication

PLK4 initiates centriole duplication by phosphorylating its substrate, STIL, which then recruits SAS-6 to form the cartwheel structure of the new centriole. Inhibition of PLK4 disrupts this process, leading to mitotic errors and apoptosis in cancer cells.

PLK4_Pathway cluster_inhibitor Inhibition cluster_pathway Centriole Duplication cluster_outcome Cellular Outcome Derivative 5-Chloro-2-amino- pyrimidine Derivative PLK4 PLK4 Derivative->PLK4 Inhibits STIL STIL PLK4->STIL Phosphorylates SAS-6 SAS-6 STIL->SAS-6 Recruits Cartwheel Assembly Cartwheel Assembly SAS-6->Cartwheel Assembly Centriole Duplication Centriole Duplication Cartwheel Assembly->Centriole Duplication Mitotic Arrest Mitotic Arrest Centriole Duplication->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of the PLK4-mediated centriole duplication pathway.

Experimental Protocols

PLK4 Kinase Assay (ADP-Glo™ Kinase Assay):

  • Add 5 µL of PLK4 kinase solution to the wells of a 384-well plate.

  • Add 2.5 µL of the test compound at various concentrations.

  • Add 2.5 µL of a mixture of substrate and ATP to initiate the reaction.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ reagent and incubate for 40 minutes.

  • Add 10 µL of kinase detection reagent and incubate for 30 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate IC50 values from the dose-response curves.

Clonogenic Survival Assay:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach overnight, then treat with the test compound for 24 hours.

  • Remove the drug-containing medium and wash with PBS.

  • Add fresh medium and culture for 10-14 days until visible colonies form.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1).

  • Stain with 0.5% (w/v) crystal violet solution.

  • Count the number of colonies (containing >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the control.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. Their dysregulation is implicated in cancer. 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as novel HDAC inhibitors, particularly targeting class I HDACs.[3][4]

Quantitative Data: HDAC Inhibition
CompoundTargetIC50 (µM)Reference
L20HDAC10.684[5]
HDAC22.548[5]
HDAC30.217[5]
HDAC6>1000[5]
Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are otherwise silenced, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Pathway cluster_inhibitor Inhibition cluster_epigenetics Epigenetic Regulation cluster_outcome Cellular Outcome Derivative 5-Chloro-4-((substituted phenyl)amino)pyrimidine Derivative HDACs HDACs Derivative->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylates Chromatin Structure Chromatin Structure Histone Acetylation->Chromatin Structure Relaxes Gene Expression Gene Expression Chromatin Structure->Gene Expression Activates Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Mechanism of action of this compound-based HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic):

  • Prepare a reaction buffer containing the HDAC enzyme (e.g., HDAC1, 2, 3, or 6).

  • Add the test compound at various concentrations.

  • Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescence by adding a developer solution containing a protease (e.g., trypsin) and a buffer to adjust the pH.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate IC50 values from dose-response curves.

Western Blot Analysis for Histone Acetylation:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., β-actin or total histone H3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G-Protein-Coupled Receptor 119 (GPR119) Agonism

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cAMP levels, stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). 5-chloro-pyrimidine derivatives, such as BMS-903452, have been developed as potent GPR119 agonists for the potential treatment of type 2 diabetes.[6][7]

Quantitative Data: GPR119 Agonist Activity
CompoundTargetEC50 (nM)AssayReference
BMS-903452hGPR11916cAMP Assay[7]
Signaling Pathway: GPR119-Mediated Incretin and Insulin Secretion

Agonist binding to GPR119 activates adenylyl cyclase, leading to the production of cAMP. In pancreatic β-cells, this potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1, which in turn acts on β-cells to further enhance insulin secretion.

GPR119_Pathway cluster_agonist Agonism cluster_pathway GPR119 Signaling cluster_outcome Physiological Response Derivative 5-Chloro-pyrimidine Derivative GPR119 GPR119 Derivative->GPR119 Activates Adenylyl Cyclase Adenylyl Cyclase GPR119->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates GLP-1 Secretion GLP-1 Secretion PKA->GLP-1 Secretion Stimulates (L-cell) Insulin Secretion Insulin Secretion PKA->Insulin Secretion Potentiates (β-cell)

Caption: GPR119 signaling pathway activated by 5-chloro-pyrimidine derivatives.

Experimental Protocols

cAMP Accumulation Assay (HTRF):

  • Culture cells expressing GPR119 (e.g., HEK293-hGPR119) in a 384-well plate.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Add the test compound at various concentrations and incubate at 37°C for 30 minutes.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubate at room temperature for 1 hour in the dark.

  • Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible reader.

  • Calculate the ratio of the two fluorescence signals and determine EC50 values from dose-response curves.

In Vitro GLP-1 Secretion Assay:

  • Culture an enteroendocrine cell line (e.g., NCI-H716) in 24-well plates.

  • Wash the cells with secretion buffer (e.g., KRB buffer) and pre-incubate for 1-2 hours at 37°C.

  • Aspirate the pre-incubation buffer and add the test compound at various concentrations in secretion buffer.

  • Incubate for a specified time (e.g., 2 hours) at 37°C.

  • Collect the supernatant and measure the GLP-1 concentration using a commercially available ELISA kit.

  • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Monocarboxylate Transporter 4 (MCT4) Inhibition

MCT4 is a proton-linked monocarboxylate transporter responsible for the efflux of lactate from highly glycolytic cells, such as cancer cells. Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in intracellular pH, which can induce cell death. A derivative of 5-chloro-4-methoxypyridine has been identified as a selective MCT4 inhibitor.[8]

Quantitative Data: MCT4 Inhibition
CompoundTargetIC50 (nM)AssayReference
18nMCT410Lactate Efflux[8]
Signaling Pathway: MCT4-Mediated Lactate Export

In glycolytic cancer cells, high levels of lactate are produced and exported by MCT4 to maintain intracellular pH and support continued glycolysis. Inhibition of MCT4 blocks this export, leading to intracellular acidification and metabolic stress.

MCT4_Pathway cluster_cell Glycolytic Cancer Cell cluster_membrane Cell Membrane MCT4 MCT4 Extracellular Space MCT4->Extracellular Space Intracellular Lactate Intracellular Lactate Intracellular Lactate->MCT4 Export Intracellular Acidification Intracellular Acidification Intracellular Lactate->Intracellular Acidification Derivative 5-Chloro-4-methoxy- pyridine Derivative Derivative->MCT4 Inhibits

Caption: Inhibition of MCT4-mediated lactate export from cancer cells.

Experimental Protocols

Lactate Efflux Assay:

  • Seed cells with high MCT4 expression (e.g., MDA-MB-231) in a multi-well plate.

  • Load the cells with a fluorescent pH indicator dye (e.g., BCECF-AM).

  • Wash the cells and place them in a bicarbonate-free buffer.

  • Add the test compound at various concentrations and incubate for a short period.

  • Initiate lactate efflux by adding a high concentration of extracellular lactate.

  • Monitor the change in intracellular pH over time by measuring the fluorescence ratio at two excitation wavelengths.

  • Calculate the initial rate of pH change and determine the IC50 values for the inhibition of lactate transport.

Cell Viability Assay in Response to Glucose Deprivation:

  • Seed MCT4-dependent cancer cells in 96-well plates in complete medium.

  • After cell attachment, switch to a glucose-free medium.

  • Treat the cells with the test compound at various concentrations.

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Compare the viability of treated cells to untreated controls to determine the effect of MCT4 inhibition under glycolytic stress.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Chloro-4-methoxypyrimidine with various boronic acids. This protocol is intended for professionals in chemical synthesis, drug discovery, and process development, offering detailed methodologies and insights into this challenging yet valuable transformation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The functionalization of the pyrimidine core via C-C bond formation is a key strategy in the development of novel therapeutic agents.

This compound presents a unique challenge for Suzuki coupling due to the relatively low reactivity of the C-Cl bond compared to its bromo or iodo counterparts. The electron-deficient nature of the pyrimidine ring, however, does activate the C-Cl bond towards oxidative addition to a palladium catalyst, making the reaction feasible under optimized conditions. Successful coupling of this substrate typically requires carefully selected catalyst systems, often employing bulky, electron-rich ligands, and optimized reaction parameters to achieve high yields.

Principle of the Reaction

The Suzuki coupling of this compound follows the general catalytic cycle of the Suzuki-Miyaura reaction. The key steps involve the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the 5-aryl-4-methoxypyrimidine product and regenerate the Pd(0) catalyst.

Recommended Starting Conditions for Suzuki Coupling

Given the lower reactivity of the C-Cl bond, more robust catalytic systems are generally required. The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar challenging heteroaryl chlorides and should serve as a starting point for optimization.

Table 1: Recommended Reagents and Conditions for Conventional Thermal Suzuki Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) with a suitable ligand, or a pre-catalyst like XPhos Pd G3 (2-5 mol%)For C-Cl bond activation, a highly active catalyst is necessary. Pd(OAc)₂ in combination with a bulky, electron-rich ligand is a common choice. Pre-catalysts offer convenience and higher reactivity.
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the less reactive C-Cl bond.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often more effective in promoting transmetalation and preventing side reactions.
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1)A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base. Solvents must be thoroughly degassed.
Temperature 80-120 °CHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of the C-Cl bond.
Reaction Time 12-24 hoursReactions with aryl chlorides are typically slower and should be monitored by TLC or LC-MS for completion.

Table 2: Recommended Reagents and Conditions for Microwave-Assisted Suzuki Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (1-3 mol%)Microwave conditions can often drive reactions with less active catalysts, but more robust systems may still be beneficial.
Ligand PPh₃ or dppf (if not using a pre-formed complex)Standard phosphine ligands can be effective under microwave irradiation.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Carbonates are often sufficient under microwave conditions, but stronger bases can improve yields.
Solvent System 1,4-Dioxane/H₂O (2:1 to 4:1) or DMF/H₂O (4:1)Solvents with higher boiling points are suitable for microwave heating. Ensure proper degassing.
Temperature 100-150 °CMicrowave irradiation allows for rapid heating to higher temperatures, significantly reducing reaction times.
Reaction Time 15-60 minutesMicrowave-assisted reactions are typically much faster than conventionally heated reactions.

Experimental Protocols

Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/XPhos or XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the desired arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 2:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification follow the same procedure as the conventional thermal protocol.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product: 5-Aryl-4-methoxypyrimidine purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Cl)L_n pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagent_pyrimidine This compound reagent_pyrimidine->pd_complex reagent_boronic Ar'B(OH)₂ + Base reagent_boronic->pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are key structural motifs in a vast array of biologically active molecules. The substrate, 5-Chloro-4-methoxypyrimidine, is a valuable building block for the synthesis of substituted aminopyrimidines, which are prevalent in kinase inhibitors and other therapeutic agents. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for structurally related chloropyrimidines and provide a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to involve the following key steps:

  • Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired 5-amino-4-methoxypyrimidine product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction, influencing catalyst stability, reactivity, and ultimately, the yield of the desired product. For less reactive aryl chlorides like this compound, the use of electron-rich and sterically hindered phosphine ligands is often necessary to facilitate the oxidative addition and reductive elimination steps.[2]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of a closely related substrate, 5-Bromo-2-chloro-4-methoxypyrimidine, which serves as a valuable guide for the amination of this compound.[1] Optimization of these conditions will likely be necessary for the target substrate.

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24~85-95
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-24~90-98
BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane11018~80-90
N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8016~75-85

Note: The data presented in this table is based on the amination of 5-Bromo-2-chloro-4-methoxypyrimidine and serves as a representative guide.[1] Yields are approximate and may vary depending on the specific amine and reaction conditions employed for this compound.

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below. The procedure involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and subsequent workup and purification.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_flask Oven-dried Schlenk flask with stir bar add_solids Add Pd precatalyst, ligand, and base prep_flask->add_solids inert Evacuate and backfill with inert gas (3x) add_solids->inert add_reagents Add this compound and amine inert->add_reagents Under inert atmosphere add_solvent Add anhydrous, degassed solvent add_reagents->add_solvent heating Heat to desired temperature with stirring add_solvent->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring cool Cool to room temperature monitoring->cool Upon completion quench Dilute with organic solvent and filter cool->quench extract Wash with water and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by flash column chromatography dry->purify final_product Characterization (NMR, MS) purify->final_product Isolate pure product

General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the ligand, base, temperature, and reaction time may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask, Schlenk line)

  • Magnetic stir bar and stirrer/hotplate

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (NaOtBu), this compound, and the amine to the flask.

    • Add the anhydrous, degassed solvent (toluene) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the mixture to 100-110 °C using a preheated oil bath.

    • Maintain the reaction at this temperature with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with additional organic solvent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-4-methoxypyrimidin-5-amine.

Troubleshooting

Should the reaction yield be low, consider the following troubleshooting measures:

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvent start Low or No Product Yield catalyst_issue Inactive Catalyst? start->catalyst_issue ligand_issue Inappropriate Ligand? start->ligand_issue temp_issue Suboptimal Temperature? start->temp_issue base_issue Incorrect Base? start->base_issue reagent_issue Poor Reagent Quality? start->reagent_issue solvent_issue Wet or Oxygenated Solvent? start->solvent_issue catalyst_solution Use pre-catalyst. Ensure inert atmosphere. catalyst_issue->catalyst_solution ligand_solution Screen other ligands (e.g., RuPhos, BrettPhos). ligand_issue->ligand_solution temp_solution Screen temperatures (e.g., 80-120 °C). Consider microwave irradiation. temp_issue->temp_solution base_solution Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Match base to substrate. base_issue->base_solution reagent_solution Use high-purity reagents. reagent_issue->reagent_solution solvent_solution Use anhydrous, degassed solvents. solvent_issue->solvent_solution

A decision tree for troubleshooting low-yield reactions.

Safety Information

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 5-amino-4-methoxypyrimidine derivatives, which are valuable intermediates in drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling with 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling a key transformation in the synthesis of novel drug candidates.[1] 5-Chloro-4-methoxypyrimidine is a readily available building block, and its successful use in Sonogashira coupling provides a direct route to a variety of 5-alkynyl-4-methoxypyrimidine derivatives, which are valuable intermediates for drug discovery and development.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.

Reaction Principle and Challenges

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-4-methoxypyrimidine product and regenerate the active Pd(0) catalyst.

A significant challenge in the Sonogashira coupling of this compound is the lower reactivity of the C-Cl bond compared to C-Br and C-I bonds. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized catalyst systems, may be required to achieve efficient coupling. The selection of an appropriate palladium catalyst and ligand is crucial for activating the C-Cl bond. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the coupling of aryl chlorides.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are generalized conditions and may require optimization for specific substrates.

EntryAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃NTHF652465
21-HexynePd(PPh₃)₄ (5)-Cs₂CO₃Dioxane1001872
3TrimethylsilylacetylenePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene1101685
4Propargyl alcoholPdCl₂(dppf) (5)-DBUDMF802458
54-EthynylanisolePd(OAc)₂ (5)SPhos (10)NaOtBuToluene1002078

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., triethylamine (Et₃N), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-4-methoxypyrimidine.

Protocol for Challenging Couplings (Copper-Free Conditions)

For substrates that are sensitive to copper or for optimizing challenging couplings, a copper-free protocol can be employed. This often requires a more sophisticated palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add this compound, the terminal alkyne, and the base.

  • Seal the flask and heat the mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify the product as described in the general protocol.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + this compound Pd(II)_Complex Pyrimidinyl-Pd(II)-Cl(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorgano_Pd(II) Pyrimidinyl-Pd(II)-Alkyne(L)2 Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Product Terminal_Alkyne Terminal Alkyne Copper_Acetylide Copper(I) Acetylide Terminal_Alkyne->Copper_Acetylide + CuI, Base Base Base (e.g., Et3N) Copper_Acetylide->Transmetalation Transfers Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Substrate, Alkyne, Catalysts, Base, Solvent) Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating_Monitoring Heat and Monitor (TLC, LC-MS) Reaction_Setup->Heating_Monitoring Workup Aqueous Workup and Extraction Heating_Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand to one more suitable for C-Cl activation (e.g., using a Buchwald-type ligand), or using a different base or solvent. Higher temperatures and longer reaction times may also be necessary.

  • Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by ensuring the reaction is free of oxygen, using a slight excess of the alkyne, and adding the alkyne slowly to the reaction mixture.

  • Dehalogenation: If significant dehalogenation of the this compound is observed, a milder base or lower reaction temperature may be necessary.

Conclusion

The Sonogashira coupling of this compound provides a valuable method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds are important building blocks in the development of new therapeutic agents. While the lower reactivity of the C-Cl bond presents a challenge, careful optimization of reaction conditions, particularly the choice of catalyst and ligand, can lead to successful and efficient couplings. The provided protocols and application notes offer a solid foundation for researchers to implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries for drug discovery. 5-Chloro-4-methoxypyrimidine is a valuable building block, offering a reactive site for the introduction of various nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C5 position, facilitates the displacement of the chloride ion by a wide range of nucleophiles. This document provides detailed application notes and protocols for conducting SNAr reactions on this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery

The 5-substituted-4-methoxypyrimidine core is a prevalent motif in a variety of biologically active molecules. The ability to introduce diverse functional groups at the C5 position through SNAr reactions makes this compound a versatile starting material for the synthesis of potential drug candidates targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Note: These protocols are intended as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., DIPEA, Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the reaction of this compound with thiols.

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1 equiv)

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol in the chosen anhydrous solvent.

  • Carefully add the base to the solution to generate the thiolate in situ.

  • Add this compound to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the required time (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol describes the reaction of this compound with alcohols or phenols.

Materials:

  • This compound (1.0 equiv)

  • Alcohol or phenol nucleophile (1.2 equiv)

  • Strong base (e.g., NaH, KOt-Bu) (1.2 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.

  • Carefully add the strong base portion-wise at 0 °C to generate the alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (4-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for the SNAr of this compound with various nucleophiles. Please note that these are illustrative examples and actual results may vary depending on the specific reactants and optimized conditions.

Table 1: SNAr with Amine Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineDIPEADMF1001285
2PiperidineK₂CO₃DMSO110892
3AnilineEt₃NNMP1202475
4BenzylamineK₂CO₃1,4-Dioxane1001688

Table 2: SNAr with Thiol Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF60495
2EthanethiolNaHTHF25289
3Benzyl mercaptanCs₂CO₃Acetonitrile50691

Table 3: SNAr with Alcohol/Phenol Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolNaHDMF801878
2MethanolKOt-BuTHF602465
34-ChlorophenolNaH1,4-Dioxane1001682

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the SNAr on this compound.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, nucleophile, base, and solvent start->setup reaction Reaction: Heat and stir for specified time setup->reaction monitoring Monitor Progress: TLC or LC-MS reaction->monitoring workup Aqueous Work-up: Quench reaction and extract product monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for SNAr reactions.

Troubleshooting

Low yields or incomplete reactions can be addressed by considering the following factors:

  • Reaction Temperature: Increasing the temperature can often improve reaction rates, especially for less reactive nucleophiles.

  • Choice of Base: The strength and nature of the base are crucial. Stronger bases may be required for less acidic nucleophiles (e.g., alcohols).

  • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF and DMSO are generally effective.

  • Inert Atmosphere: For sensitive nucleophiles like thiols and when using strong bases like NaH, maintaining an inert atmosphere is critical to prevent side reactions.

  • Purity of Reagents: Ensure that all reagents and solvents are of high purity and anhydrous, as water can interfere with the reaction.

This document provides a foundational guide for utilizing this compound in SNAr reactions. For specific applications, further optimization of the reaction conditions is recommended to achieve the desired outcomes.

Application Notes and Protocols for 5-Chloro-4-methoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxypyrimidine is a versatile heterocyclic building block employed in the synthesis of a wide array of kinase inhibitors. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites. The presence of a chloro group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring offers distinct reactivity profiles, enabling selective functionalization to achieve desired potency and selectivity for a specific kinase target.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its close analogs in the synthesis of kinase inhibitors, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Key Synthetic Applications

The primary synthetic utility of this compound in kinase inhibitor synthesis lies in the reactivity of its chloro and methoxy substituents. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and methoxy groups, facilitates nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can be displaced by various nucleophiles, such as amines and thiols. This reaction is a cornerstone in the synthesis of many kinase inhibitors, allowing for the introduction of side chains that can occupy the ribose-binding pocket or solvent-exposed regions of the ATP-binding site. The methoxy group at the 4-position is generally less reactive towards SNAr compared to a chloro substituent at the same position, allowing for selective reactions at other sites. However, under forcing conditions, it can also be displaced.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and amino moieties to the pyrimidine scaffold.

Application in the Synthesis of a BMPR2 Inhibitor (Illustrative Example)

While direct synthesis of a marketed kinase inhibitor starting from this compound is not widely documented in publicly available literature, the closely related 2,4-dichloro-5-methoxypyrimidine is a key starting material for potent inhibitors of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a serine/threonine kinase implicated in various diseases, including cancer. The synthetic principles are directly applicable.[1]

The following protocol is adapted from the synthesis of the CDD-1431 series of BMPR2 inhibitors and illustrates the selective nucleophilic aromatic substitution at the C4 position of a dichlorinated pyrimidine, a reaction pattern that is highly relevant for this compound derivatives.[2]

Quantitative Data Summary
CompoundStarting MaterialKey ReactionKinase TargetIC50 (nM)Reference
CDD-1653 2,4-dichloropyrimidinesNucleophilic Aromatic SubstitutionBMPR22.8[1]
Compound 8a 2,4-dichloropyrimidineNucleophilic SubstitutionBMPR2Potent (exact value not specified)[3]
Experimental Protocol: Synthesis of a 4-amino-5-chloro-pyrimidine Intermediate

This protocol describes the selective nucleophilic aromatic substitution of an amine onto the C4 position of a dichlorinated pyrimidine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine (1.0 eq)

  • Substituted amine (e.g., 4-(piperazin-1-yl)aniline) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMF.

  • Add the substituted amine (1.1 eq) to the solution.

  • Add triethylamine or DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-2-chloro-5-methoxypyrimidine intermediate.

Signaling Pathways and Experimental Workflows

BMPR2 Signaling Pathway and Inhibition

Bone Morphogenetic Proteins (BMPs) bind to a complex of BMP receptor type I (e.g., ALK2, ALK3) and type II (BMPR2) serine/threonine kinases. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active BMPR2. The activated type I receptor then phosphorylates SMAD proteins (SMAD1/5/8), which complex with SMAD4 and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Kinase inhibitors targeting BMPR2 block the initial phosphorylation step, thereby inhibiting the downstream signaling cascade.[3]

BMPR2_Signaling_Pathway cluster_receptor Receptor Complex BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 ALK Type I Receptor (e.g., ALK2/3) BMPR2->ALK P SMAD158 SMAD1/5/8 ALK->SMAD158 P Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 5-Chloro-4-methoxy- pyrimidine-based Inhibitor Inhibitor->BMPR2

Caption: BMPR2 signaling pathway and its inhibition.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using a this compound scaffold typically follows a logical workflow involving sequential functionalization of the pyrimidine core.

Kinase_Inhibitor_Synthesis_Workflow start This compound Starting Material snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) start->snar coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling intermediate1 Functionalized Pyrimidine Intermediate snar->intermediate1 coupling->intermediate1 modification Further Modification (e.g., acylation, alkylation) intermediate1->modification final_product Final Kinase Inhibitor modification->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (e.g., NMR, MS) purification->characterization biological_assay Biological Assay (e.g., Kinase Activity, Cell Proliferation) characterization->biological_assay

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound and its analogs are valuable and versatile building blocks in the synthesis of kinase inhibitors. The ability to perform selective nucleophilic aromatic substitutions and cross-coupling reactions at the chloro- and methoxy-positions allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity. The provided protocols and workflows serve as a foundation for researchers to design and synthesize novel kinase inhibitors for various therapeutic targets.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents. 5-Chloro-4-methoxypyrimidine is a key building block that offers a site for derivatization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro-substituent, making it a suitable substrate for various C-C and C-N bond-forming reactions.

This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of this compound.

General Principles of Reactivity

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For chloropyrimidines, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step due to the relatively strong nature of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Consequently, the choice of a suitable palladium catalyst system, particularly the ligand, is crucial for achieving high efficiency. Bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and promote the overall catalytic turnover.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-ligated catalyst).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O1001275-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄Toluene/H₂O1001080-90
3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane110885-95
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001670-80

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[4] Given the prevalence of aminated pyrimidines in medicinal chemistry, this reaction is of high importance. The coupling of aryl chlorides generally requires more robust catalytic systems.[1]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BrettPhos) (4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
AminePalladium Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90
AnilinePd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄1,4-Dioxane1102470-80
N-MethylpiperazinePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃Toluene1001675-85
BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu1,4-Dioxane902065-75

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C and monitor the reaction progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling
Terminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF601270-80
1-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEADMF701065-75
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF501680-90
Propargyl alcoholPd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NDMF80860-70

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[6] While the toxicity of organotin reagents is a concern, the reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, NMP)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the degassed solvent, followed by the organostannane reagent.

  • Heat the reaction mixture to 80-120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Stille Coupling
Organostannane ReagentPalladium Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene1102460-70
Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (4)-DMF1001865-75
(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (5)-NMP1201655-65
Tributyl(ethynyl)tinPd(PPh₃)₄ (5)-Toluene1002050-60

Note: Yields for Stille coupling of chloropyrimidines can be moderate and may require careful optimization. The data presented is estimated based on related transformations.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling prep Reaction Setup (Substrate, Reagent, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert cat_add Catalyst/Ligand Addition inert->cat_add solv_add Solvent Addition (Degassed) cat_add->solv_add reaction Reaction (Heating & Stirring) solv_add->reaction monitor Monitoring (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII_halide->PdII_R Transmetal Transmetalation PdII_R->Pd0 RedElim Reductive Elimination Product R-R' ArX R-X (Pyrimidine-Cl) Boronic R'-B(OR)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide OxAdd Oxidative Addition PdII_Amine [R-Pd(II)L_n(HNR'₂)]⁺X⁻ PdII_halide->PdII_Amine AmineCoord Amine Coordination Amido R-Pd(II)L_n-NR'₂ PdII_Amine->Amido Deprotonation Deprotonation (Base) Amido->Pd0 RedElim Reductive Elimination Product R-NR'₂ ArX R-X Amine HNR'₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_alkynyl R-Pd(II)L_n-C≡CR' PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product R-C≡CR' CuX Cu(I)X Cu_alkynyl Cu(I)-C≡CR' CuX->Cu_alkynyl + R'C≡CH, Base Cu_alkynyl->CuX Transmetalation ArX R-X Alkyne R'C≡CH

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

References

Application Note: 1H and 13C NMR Spectral Analysis of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Chloro-4-methoxypyrimidine. This compound is a key intermediate in the synthesis of various biologically active molecules.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural elucidation and purity assessment are critical for its application in multi-step synthetic pathways. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This application note presents typical ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

Predicted NMR Spectral Data

In the absence of specific, publicly available experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from structurally related compounds. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5Singlet (s)H-2
~8.2Singlet (s)H-6
~4.1Singlet (s)-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-4
~160C-2
~158C-6
~110C-5
~55-OCH₃

Experimental Protocol: NMR Data Acquisition

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. Spectrometer Setup and Data Acquisition

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16-32

  • Spectral Width (SW): 12-16 ppm

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 5 seconds

  • Number of Scans (NS): 1024-4096 (or as needed for adequate signal-to-noise)

  • Spectral Width (SW): 200-240 ppm

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (if any) in the ¹H spectrum.

  • Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.

Workflow and Diagrams

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Spectrometer Parameters insert->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate for 1H assign Peak Assignment & Interpretation calibrate->assign integrate->assign report report assign->report Final Report

Caption: Workflow for NMR analysis of this compound.

Safety Precautions

  • Always handle deuterated solvents and chemical samples in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the strong magnetic fields associated with NMR spectrometers and follow all safety guidelines for the facility.

This application note provides a comprehensive overview for the NMR analysis of this compound, enabling researchers to confidently characterize this important synthetic intermediate.

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 5-Chloro-4-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed to offer robust and reliable approaches for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide includes sample preparation procedures, instrument parameters, and predicted fragmentation patterns to aid in structural elucidation and quantification.

Introduction

This compound (C₅H₅ClN₂O, Molecular Weight: 144.56 g/mol ) is a substituted pyrimidine that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices during drug discovery and development processes. Mass spectrometry, coupled with chromatographic separation, offers the high selectivity and sensitivity required for these applications. These notes provide a framework for developing and implementing such methods.

Predicted Mass Spectral Fragmentation

While experimental mass spectra for this compound are not widely available in the public domain, its fragmentation pattern under electron ionization (EI) and electrospray ionization (ESI) can be predicted based on the fragmentation of similar pyrimidine derivatives and general principles of mass spectrometry.[2]

The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature in the mass spectrum of chlorinated compounds.

Key Predicted Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment ion at m/z 129.

  • Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 109.

  • Loss of formaldehyde (CH₂O): A rearrangement-based loss from the methoxy group, yielding a fragment at m/z 114.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, which can occur from the parent ion or subsequent fragments.

  • Cleavage of the pyrimidine ring: Further fragmentation can lead to smaller, characteristic ions.

Predicted Quantitative Data for Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.

Ion Predicted m/z (for ³⁵Cl) Predicted m/z (for ³⁷Cl) Proposed Neutral Loss Notes
[M]⁺•144146-Molecular Ion
[M-CH₃]⁺129131•CH₃Loss of a methyl radical
[M-Cl]⁺109-•ClLoss of a chlorine radical
[M-CH₂O]⁺•114116CH₂OLoss of formaldehyde
[M-HCN]⁺•117119HCNLoss of hydrogen cyanide

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

  • Dissolution: Accurately weigh and dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a final concentration of 1 mg/mL.

  • Dilution: Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent to generate a calibration curve for quantitative analysis.

  • Internal Standard: For precise quantification, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) to all standards and samples.

3.1.2. GC-MS Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Mode Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity and is suitable for analyzing this compound in complex matrices.

3.2.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Matrix Samples: For samples from biological or other complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary to minimize matrix effects.

3.2.2. LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
LC Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive mode
Ion Source Parameters Gas Temperature: 325 °C, Gas Flow: 8 L/min, Nebulizer: 40 psi, Capillary Voltage: 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantitative analysis

3.2.3. Predicted MRM Transitions for Quantification

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
14513015Quantifier (Loss of CH₃)
14511020Qualifier (Loss of Cl)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution / Spiking Dissolution->Dilution Filtration Filtration Dilution->Filtration LC_GC Chromatographic Separation (LC or GC) Filtration->LC_GC Ionization Ionization (ESI or EI) LC_GC->Ionization Mass_Analyzer Mass Analysis (Quadrupole / TOF) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Qual_Analysis Qualitative Analysis (Fragmentation Pattern) Data_Acquisition->Qual_Analysis Quant_Analysis Quantitative Analysis (Peak Integration) Data_Acquisition->Quant_Analysis Report Reporting Qual_Analysis->Report Quant_Analysis->Report

Caption: General workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_info Legend parent This compound [M]⁺• m/z = 144/146 frag1 [M-CH₃]⁺ m/z = 129/131 parent->frag1 - •CH₃ frag2 [M-Cl]⁺ m/z = 109 parent->frag2 - •Cl frag3 [M-CH₂O]⁺• m/z = 114/116 parent->frag3 - CH₂O info Predicted fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometry-based analysis of this compound. By utilizing the detailed GC-MS and LC-MS/MS methodologies, researchers can achieve reliable identification and quantification of this compound. The predicted fragmentation patterns and MRM transitions offer a solid foundation for method development and structural confirmation. It is recommended that these methods be validated with authentic reference standards to ensure accuracy and precision for specific applications.

References

Application Notes and Protocols for the Analysis of 5-Chloro-4-methoxypyrimidine by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxypyrimidine is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. As a key intermediate, its purity and accurate quantification are critical for ensuring the quality and consistency of downstream products. This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound. The provided protocols are designed to serve as a robust starting point for method development and validation in a research or quality control setting. While specific quantitative data is illustrative, the methodologies are based on established principles for the analysis of related chlorinated and methoxylated pyrimidine compounds.

Physicochemical Properties

A summary of the key physicochemical properties of a closely related compound, 2-Chloro-4-methoxypyrimidine, is provided below to guide analytical method development.

PropertyValue
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance Solid
Melting Point 54-57 °C (for 2-Chloro-4-methoxypyrimidine)[1]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely applicable technique for the analysis of polar and semi-polar organic molecules like this compound. The following method is a recommended starting point.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (A common wavelength for aromatic and heterocyclic compounds; should be optimized by determining the UV absorbance maximum of this compound).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance (Illustrative)
ParameterValue
Retention Time (t_R) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%

Gas Chromatography (GC) Method

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that related dichlorinated pyrimidines are analyzed by GC, this method is expected to be effective for this compound.

Experimental Protocol: GC
  • Instrumentation: A standard GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate data acquisition system.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

  • Detector: Flame Ionization Detector (FID).

  • FID Temperature: 280 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Nitrogen): 25 mL/min.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

Data Presentation: GC Method Performance (Illustrative)
ParameterValue
Retention Time (t_R) ~ 12.3 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 3%

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or GC.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter gc GC Injection dissolve->gc hplc HPLC Injection filter->hplc integrate Peak Integration hplc->integrate gc->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General analytical workflow for HPLC and GC analysis.

Method Selection Logic

The choice between HPLC and GC for the analysis of this compound depends on several factors related to the analyte's properties and the analytical goals.

method_selection cluster_properties Analyte Characteristics cluster_methods Analytical Methods analyte This compound Properties volatility Volatility & Thermal Stability analyte->volatility polarity Polarity & Solubility analyte->polarity gc_method Gas Chromatography (GC) volatility->gc_method High hplc_method High-Performance Liquid Chromatography (HPLC) volatility->hplc_method Low/Labile polarity->gc_method Non-polar/Requires Derivatization polarity->hplc_method Polar/Soluble in Mobile Phase

Caption: Logic for selecting between HPLC and GC methods.

References

Application Notes and Protocols: 5-Chloro-4-methoxypyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-chloro-4-methoxypyrimidine scaffold as a key fragment in modern drug design, with a particular focus on its application in the development of targeted inhibitors.

The pyrimidine core is a prevalent motif in numerous biologically active molecules, valued for its ability to engage in various biological interactions and serve as a versatile scaffold for chemical modification.[1] The strategic placement of a chloro group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring offers medicinal chemists multiple vectors for synthetic elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This fragment is particularly notable for its role in the design of kinase and histone deacetylase (HDAC) inhibitors.

Application in Histone Deacetylase (HDAC) Inhibition

The 5-chloro-4-aminopyrimidine moiety, a derivative of the core fragment, has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.[2] HDACs are critical enzymes in epigenetic regulation, and their dysregulation is implicated in various cancers.[2] The pyrimidine fragment contributes to hydrophobic interactions within the active site of HDAC enzymes.[2]

Quantitative Data Summary

A series of compounds incorporating the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold were synthesized and evaluated for their HDAC inhibitory activity and antiproliferative effects.[2] The key quantitative data are summarized in the tables below.

Table 1: HDAC Inhibitory Activity of Representative Compound L20 [2]

TargetIC50 (µM)Selectivity Index vs. HDAC6
HDAC10.684>1462
HDAC22.548>392
HDAC30.217>4608
HDAC6>1000-

Table 2: Antiproliferative Activity of Representative Compound L20 [2]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia0.87
HL-60Acute Promyelocytic Leukemia1.05
A549Non-small Cell Lung Cancer1.13
HCT116Colon Cancer1.34
MCF-7Breast Cancer2.18

Experimental Protocols

General Synthesis of 5-chloro-4-((substituted phenyl)amino)pyrimidine Derivatives[2]

This protocol outlines the general synthetic route for creating derivatives based on the this compound scaffold, specifically for HDAC inhibitors. The synthesis involves the reaction of a substituted aniline with a pyrimidine core.

Materials:

  • Substituted anilines

  • A suitable 5-chloro-4-substituted pyrimidine precursor

  • Appropriate solvent (e.g., EtOAc)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted aniline in the chosen solvent.

  • Add the 5-chloro-4-substituted pyrimidine precursor to the solution.

  • The reaction may be heated or stirred at room temperature, depending on the specific reactants.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up. This typically involves extraction and washing of the organic layer.

  • The crude product is purified, for example, by crystallization from a suitable solvent like EtOAc to yield the final compound.[2]

  • Characterize the final product using techniques such as HRMS and NMR.[2]

In Vitro HDAC Inhibition Assay[2]

This fluorometric assay is used to determine the IC50 values of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution

  • Test compounds

  • Positive control inhibitor (e.g., SAHA)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the reaction at 37°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for a further period (e.g., 15 minutes) to allow for signal development.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)[2]

This colorimetric assay assesses the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, HL-60, A549, HCT116, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours) in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry[2]

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line (e.g., K562)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at a specific concentration for a defined time (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Analysis by Flow Cytometry[2]

This assay quantifies the induction of apoptosis by a test compound.

Materials:

  • Cancer cell line (e.g., K562)

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 48 hours).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Drug Intervention HAT Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HAT->Acetylation HDAC Histone Deacetylases (HDACs) Deacetylation Histone Deacetylation HDAC->Deacetylation Euchromatin Euchromatin (Relaxed) Gene Transcription ON Acetylation->Euchromatin Heterochromatin Heterochromatin (Condensed) Gene Transcription OFF Deacetylation->Heterochromatin Pyrimidine_Fragment 5-Chloro-4-aminopyrimidine Fragment-based Inhibitor Pyrimidine_Fragment->HDAC Inhibits

Caption: Role of HDACs in gene expression and the inhibitory action of pyrimidine-based drugs.

FBDD_Workflow cluster_fragment Core Fragment Fragment_Screening Fragment Screening (e.g., X-ray crystallography) Hit_ID Hit Identification (Low MW fragments) Fragment_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization (Fragment Elaboration) SAR->Lead_Opt Lead_Opt->SAR Iterative Design Preclinical Preclinical Candidate Lead_Opt->Preclinical Pyrimidine This compound Pyrimidine->Fragment_Screening

Caption: General workflow of Fragment-Based Drug Discovery (FBDD).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 5-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in a Suzuki coupling reaction?

A1: The reactivity of the C-Cl bond in this compound is influenced by the electron-deficient nature of the pyrimidine ring, which generally enhances its susceptibility to oxidative addition by a palladium catalyst compared to carbocyclic aryl chlorides. However, aryl chlorides are inherently less reactive than the corresponding bromides and iodides, following the general reactivity trend: I > Br > Cl.[1][2] The presence of the electron-donating methoxy group at the 4-position may slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyrimidine.[3]

Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?

A2: For less reactive aryl chlorides like this compound, a robust catalyst system is crucial. While Pd(PPh₃)₄ can be effective, more advanced systems often provide better yields.[4][5] A common and effective starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos.[6] These bulky ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[7]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous solvents, a stronger base like K₃PO₄, and avoiding unnecessarily high temperatures or prolonged reaction times.[5][8]

  • Dehalogenation: The chloro group is replaced by a hydrogen atom. This can occur if there are hydride sources in the reaction mixture (e.g., from certain solvents or bases).[7] Ensuring an inert atmosphere and using pure, dry reagents can help.

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[7][8] Thoroughly degassing the solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is critical to prevent this.[9]

Q4: Can the 4-methoxy group be cleaved under Suzuki coupling conditions?

A4: While generally stable, methoxy groups on electron-deficient rings can be susceptible to nucleophilic substitution or hydrolysis under harsh conditions (e.g., very high temperatures and strong bases). However, under typical Suzuki coupling conditions, the 4-methoxy group on the pyrimidine ring is expected to be stable. It is always advisable to monitor for any potential byproducts via LC-MS.

Q5: Is microwave irradiation a suitable heating method for this reaction?

A5: Yes, microwave-assisted Suzuki couplings are often highly effective for heteroaryl chlorides. Microwave heating can significantly reduce reaction times (e.g., from hours to minutes) and improve yields, sometimes even with lower catalyst loadings.[5][10][11]

Data Presentation: Optimizing Reaction Components

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [5]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.
PdCl₂(PPh₃)₂-36Moderate yield.
Pd(OAc)₂PPh₃41Slight improvement with added ligand.
Pd(dppf)Cl₂·CH₂Cl₂-70dppf is a highly effective ligand for this transformation.

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [10]

SolventTemperature (°C)Yield (%)
THF10055
DMF10061
1,4-Dioxane10071
Isopropanol8048

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive catalystUse a pre-catalyst or ensure in-situ generation of the active Pd(0) species. For aryl chlorides, consider more active ligands like SPhos or XPhos.[6]
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[9]
Impure reagentsEnsure the purity of starting materials. Boronic acids can degrade upon storage.
Non-optimal reaction conditionsSystematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents, and temperatures.[9]
Significant Dehalogenation Hydride source in the reactionUse anhydrous solvents. Consider a non-reducing base like K₃PO₄.[7]
Slow transmetalationThe oxidative addition complex may be intercepting a hydride source before transmetalation can occur. Try a different ligand or base to accelerate transmetalation.
Protodeboronation of Boronic Acid Presence of water/protonsUse anhydrous solvents and reagents. A stronger, non-nucleophilic base like K₃PO₄ can be beneficial.
High temperature/long reaction timeLower the reaction temperature and monitor the reaction to avoid unnecessarily long heating times.[5]
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is set up under a strict inert atmosphere. Thoroughly degas all solvents and reagents.[8][9]
Inefficient oxidative additionIf oxidative addition is slow, the boronic acid may have more time to homocouple. Consider a more active catalyst system.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using a biphasic system, e.g., 4:1 organic solvent to water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (and degassed water, if applicable) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[4]

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(L)n-Cl Pd0->OxAdd Oxidative Addition ArX Ar-Cl (this compound) ArX->OxAdd Transmetalation Ar-Pd(II)(L)n-R OxAdd->Transmetalation Transmetalation BaseBoronate Base + R-B(OH)₂ BaseBoronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system active enough for Ar-Cl? Start->CheckCatalyst SideReaction Significant Side Reaction Observed Start->SideReaction ChangeCatalyst Use stronger ligand (e.g., SPhos, XPhos) or different Pd precursor. CheckCatalyst->ChangeCatalyst No CheckAtmosphere Is the reaction under strict inert atmosphere? CheckCatalyst->CheckAtmosphere Yes Degas Thoroughly degas all solvents and reagents. Use Schlenk techniques. CheckAtmosphere->Degas No CheckReagents Are reagents pure and dry? CheckAtmosphere->CheckReagents Yes PurifyReagents Use fresh boronic acid. Ensure base is anhydrous. CheckReagents->PurifyReagents No ScreenConditions Systematically screen base, solvent, and temperature. CheckReagents->ScreenConditions Yes Dehalogenation Dehalogenation? SideReaction->Dehalogenation Deboronation Protodeboronation? SideReaction->Deboronation Homocoupling Homocoupling? SideReaction->Homocoupling SolveDehalogenation Use anhydrous solvent. Change base (e.g., K₃PO₄). Dehalogenation->SolveDehalogenation SolveDeboronation Use anhydrous conditions. Lower temperature. Deboronation->SolveDeboronation SolveHomocoupling Improve degassing. Ensure inert atmosphere. Homocoupling->SolveHomocoupling

References

Technical Support Center: Synthesis of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 5-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound and its precursors often begins with materials such as 2,4-dihydroxy-5-methoxypyrimidine.[1][2] This starting material undergoes chlorination to introduce the chloro groups onto the pyrimidine ring.

Q2: What are the typical chlorinating agents used in the synthesis of chlorinated pyrimidines?

Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for converting dihydroxypyrimidines to their corresponding dichloropyrimidines.[1][2]

Q3: What are the potential side reactions during the chlorination of the pyrimidine ring?

During the synthesis of chlorinated pyrimidines, side reactions can occur, leading to the formation of impurities. The selectivity of the reaction can be poor, resulting in the formation of isomers and over-substituted products. For instance, in related syntheses, the formation of 4-chloro-2-substituted pyrimidine compounds and 2,4-disubstituted pyrimidine compounds are noted as byproducts.[3] This suggests that incomplete or excessive chlorination, as well as substitution at unintended positions, are potential side reactions.

Q4: How can I purify the crude this compound product?

Purification of the crude product is essential to remove byproducts and unreacted starting materials. Common purification techniques include recrystallization from solvents like Sherwood oil or n-hexane.[1] The choice of solvent is critical for obtaining high-purity crystals.

Q5: What are the expected yields and purity for the synthesis of related chlorinated methoxypyrimidines?

In the synthesis of the related compound 2,4-dichloro-5-methoxypyrimidine, total recoveries can range from 57% to 67%, with purity reaching over 99.6% after refining.[1] Crude product purity before final purification is often around 98.6%.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is carried out for the specified duration and at the optimal temperature. Reaction times can range from 120 to 480 minutes, and temperatures from 70 to 110 °C for the chlorination step.[1] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Side Reactions - Control the reaction temperature carefully, as higher temperatures can promote the formation of byproducts. - The molar ratio of reactants is crucial. For example, the molar ratio of methyl methoxyacetate to urea can be in the range of 1:1 to 1:5 in the initial steps of precursor synthesis.[1]
Product Loss During Workup - During the quenching of the reaction mixture with water or ice, ensure the temperature is kept low (e.g., not exceeding 5-10 °C) to prevent hydrolysis of the chloro groups.[1] - Optimize the extraction process by using an appropriate solvent and performing multiple extractions.
Problem 2: Presence of Impurities in the Final Product
Impurity Type Possible Cause Suggested Solution
Unreacted Starting Material (e.g., dihydroxypyrimidine) Incomplete chlorination.- Increase the reaction time or temperature within the recommended range. - Ensure the chlorinating agent (e.g., POCl₃) is of good quality and used in the correct stoichiometric amount.
Over-chlorinated Byproducts Harsh reaction conditions.- Reduce the reaction temperature or time. - Use a milder chlorinating agent if possible.
Isomeric Byproducts (e.g., 4-Chloro-2-methoxypyrimidine) Poor regioselectivity.- This is an inherent challenge in some pyrimidine syntheses.[3] Purification by column chromatography or fractional crystallization may be necessary to separate the isomers.
Hydrolyzed Byproducts (hydroxypyrimidines) Exposure of the chlorinated product to water at elevated temperatures during workup.- Maintain a low temperature during the quenching and washing steps. - Ensure all glassware is dry before starting the reaction.

Experimental Protocols

Key Experiment: Synthesis of 2,4-dichloro-5-methoxypyrimidine (a precursor)

This protocol is adapted from a patented procedure and serves as a reference for the chlorination step.[1]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine (Compound II)

  • Phosphorus oxychloride (POCl₃)

  • An acid binding agent (e.g., N,N-dimethylaniline or triethylamine)

  • Water/Ice

  • Sherwood oil or n-hexane for recrystallization

Procedure:

  • In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (0.5 mol), an acid binding agent (e.g., N,N-dimethylaniline, 0.75 mol), and phosphorus oxychloride (1.5 mol).

  • Heat the mixture to 100 °C and maintain the reaction for 480 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate beaker, prepare a mixture of water and crushed ice.

  • Slowly and carefully add the reaction mixture to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 5 °C. A solid product will precipitate.

  • Filter the solid precipitate and wash the filter cake with water until the filtrate is neutral.

  • Dry the crude product under vacuum. The reported yield of the crude product is 92.2% with a purity of 98.6%.

  • For further purification, recrystallize the crude product from Sherwood oil or n-hexane to obtain the pure 2,4-dichloro-5-methoxypyrimidine. The reported purity after recrystallization is 99.8%.[1]

Visualizations

Synthesis_Workflow start 2,4-dihydroxy- 5-methoxypyrimidine chlorination Chlorination (POCl₃, Acid Binder) start->chlorination crude_product Crude 5-Chloro- 4-methoxypyrimidine chlorination->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure 5-Chloro- 4-methoxypyrimidine purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions main_reactant 2,4-dihydroxy- 5-methoxypyrimidine desired_product This compound (Desired Product) main_reactant->desired_product Main Reaction (Chlorination) incomplete_chlorination Incomplete Chlorination (Hydroxy-chloro-pyrimidine) main_reactant->incomplete_chlorination Side Reaction isomerization Isomeric Products main_reactant->isomerization Side Reaction over_chlorination Over-chlorination (e.g., trichloropyrimidine) desired_product->over_chlorination Side Reaction hydrolysis Hydrolysis Product (Hydroxypyrimidine) desired_product->hydrolysis Side Reaction (During Workup)

References

Technical Support Center: Overcoming Low Reactivity of 5-Chloro-4-methoxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-chloro-4-methoxypyrimidine in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from two primary factors. First, the carbon-chlorine (C-Cl) bond is inherently stronger and less readily undergoes oxidative addition to the palladium catalyst compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. This is a general trend in the reactivity of aryl halides (I > Br > Cl).[1][2][3] Second, the 4-methoxy group is electron-donating, which increases the electron density on the pyrimidine ring. This can slightly decrease the reactivity of the C-Cl bond towards oxidative addition.[3]

Q2: What are the most common cross-coupling reactions attempted with this substrate?

A2: The most common palladium-catalyzed cross-coupling reactions for this type of substrate are the Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashira coupling (for C-C bond formation with terminal alkynes).[3][4]

Q3: What are the key parameters to consider for activating the C-Cl bond of this compound?

A3: To overcome the low reactivity, careful optimization of the catalyst system, reaction temperature, and choice of base is crucial. Key strategies include:

  • Catalyst System: Employing palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) is often necessary.[1]

  • Temperature: Higher reaction temperatures, including the use of microwave irradiation, can provide the necessary activation energy.

  • Alternative Catalysts: In some cases, nickel-based catalysts can be more effective than palladium for activating aryl chlorides.[5]

Q4: What are the main side reactions to be aware of?

A4: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions), and protodeboronation (loss of the boronic acid group) in Suzuki couplings. These are often exacerbated by the presence of oxygen or moisture in the reaction.[6]

Troubleshooting Guides

Issue 1: Low to No Conversion of this compound

Q: I am observing very low or no consumption of my starting material. What are the likely causes and how can I improve the conversion?

A: This is a common issue due to the low reactivity of the C-Cl bond. Here are several troubleshooting steps:

  • Inadequate Catalyst System:

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to more electron-rich and sterically bulky ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Hartwig's ferrocenyl ligands. These ligands promote the oxidative addition of the aryl chloride to the palladium center.[1]

    • Palladium Precatalyst: Use a well-defined palladium(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that readily forms the active Pd(0) species in situ.[7]

    • Consider Nickel Catalysis: Nickel catalysts can be more effective for activating C-Cl bonds and may be a viable alternative to palladium.[5][8]

  • Suboptimal Reaction Temperature:

    • Increase Temperature: The oxidative addition of aryl chlorides often requires higher temperatures (typically >100 °C).

    • Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields by providing rapid and efficient heating.[9][10]

  • Incorrect Base Selection:

    • The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]

  • Catalyst Deactivation:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[2]

    • Reagent Purity: Use anhydrous, degassed solvents and high-purity reagents to avoid catalyst poisoning.

Issue 2: Formation of Homocoupling and Other Byproducts

Q: My reaction is proceeding, but I am getting significant amounts of homocoupled products and other impurities. How can I minimize these side reactions?

A: The formation of byproducts often competes with the desired cross-coupling, especially under forcing conditions.

  • Oxygen Contamination: The presence of dissolved oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Suboptimal Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst decomposition and side reactions. For monodentate ligands, a 2:1 or slightly higher ratio to palladium is often optimal.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to byproduct formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Data Presentation

The following tables provide representative starting conditions for various cross-coupling reactions with chloro-heterocycles, which can be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos-Pd-G3) (1-5 mol%)Buchwald precatalysts are often highly effective for challenging substrates like aryl chlorides.
Ligand XPhos or SPhos (1.2-2 eq. relative to Pd)Bulky, electron-rich ligands facilitate the oxidative addition of the C-Cl bond.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required to promote transmetalation.
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The aqueous phase is necessary to dissolve the inorganic base.
Temperature 100-120 °C (conventional heating) or 120-150 °C (microwave)Higher temperatures are generally needed to activate the C-Cl bond.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd₂(dba)₃ or a Buchwald Precatalyst (2-5 mol%)These are common and effective palladium sources for amination reactions.
Ligand XPhos or BrettPhos (1.2-2 eq. relative to Pd)These ligands have proven effective for the amination of a wide range of aryl chlorides.[1]
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents)A strong, non-nucleophilic base is essential for the deprotonation of the amine.
Solvent System Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 100-120 °CAmination of aryl chlorides typically requires elevated temperatures.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Essential for the activation of the terminal alkyne in the traditional Sonogashira reaction.
Ligand PPh₃ or a more electron-rich phosphine ligandFor less reactive chlorides, more advanced ligands may be necessary.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents)Often used in excess and can serve as a co-solvent.
Solvent System DMF or THFAnhydrous polar aprotic solvents are typically used.
Temperature 80-110 °CElevated temperatures are usually required for aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[2]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (2-5 mol%), the ligand (1.2-2 eq. relative to Pd), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[1]

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), the amine base (e.g., Et₃N, 2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[4]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - this compound - Coupling Partner - Base prep2 Add Catalyst & Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Establish Inert Atmosphere (Purge with Ar/N2) prep3->react1 react2 Heat with Vigorous Stirring (Conventional or Microwave) react1->react2 react3 Monitor Progress (TLC / LC-MS) react2->react3 workup1 Quench Reaction & Extract react3->workup1 workup2 Wash, Dry & Concentrate workup1->workup2 workup3 Purify via Column Chromatography workup2->workup3 end end workup3->end Final Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting start Low Yield or No Reaction q1 Is Starting Material Consumed? start->q1 start->q1 no_sm_consumed No q1->no_sm_consumed No q1->no_sm_consumed yes_sm_consumed Yes q1->yes_sm_consumed Yes q1->yes_sm_consumed action1 Increase Temperature (Consider Microwave) no_sm_consumed->action1 action2 Switch to More Active Catalyst System (e.g., Pd/Buchwald Ligand or Ni Catalyst) action1->action2 action3 Screen Stronger Bases (K3PO4, Cs2CO3) action2->action3 action4 Ensure Rigorous Inert Atmosphere & Anhydrous Conditions action3->action4 q2 Complex Mixture of Byproducts? yes_sm_consumed->q2 yes_sm_consumed->q2 yes_byproducts Yes q2->yes_byproducts Yes q2->yes_byproducts no_byproducts No (Clean but low yield) q2->no_byproducts No q2->no_byproducts action5 Lower Reaction Temperature yes_byproducts->action5 action6 Reduce Reaction Time (Monitor Closely) action5->action6 action7 Check for Oxygen/Moisture Contamination (Degas Solvents Thoroughly) action6->action7 action8 Optimize Work-up & Purification (Check for Product Loss) no_byproducts->action8 Catalytic_Cycle cluster_main_cycle Catalytic Cycle Pd0L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition ArCl 5-Chloro-4-methoxy- pyrimidine (Ar-Cl) Pd_II_complex Ar-Pd(II)(Cl)L2 ArCl->Pd_II_complex + Ar-Cl OxAdd->Pd_II_complex Transmetalation Transmetalation Ar_Pd_II_R Ar-Pd(II)(R)L2 Transmetalation->Ar_Pd_II_R RedElim Reductive Elimination Product Ar-R (Product) Ar_Pd_II_R->Product - Ar-R RedElim->Pd0L2 NuM R-M (Nucleophile) NuM->Ar_Pd_II_R + R-M ligand_effect Bulky, electron-rich ligands (L) facilitate this step ligand_effect->OxAdd

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst system for the challenging Suzuki-Miyaura cross-coupling of 5-chloro-4-methoxypyrimidine. The inertness of the C-Cl bond on the electron-rich pyrimidine ring necessitates careful selection of catalysts, ligands, and reaction conditions to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered difficult?

The primary challenge lies in the low reactivity of the carbon-chlorine (C-Cl) bond. Generally, the reactivity of aryl halides in Suzuki couplings follows the trend I > Br > Cl.[1] The electron-donating effect of the 4-methoxy group further decreases the electrophilicity of the pyrimidine ring, making the oxidative addition of the palladium catalyst to the C-Cl bond the rate-limiting step.

Q2: What are the most critical parameters for a successful coupling reaction?

The three most critical components for a successful Suzuki coupling of an unactivated heteroaryl chloride are:

  • The Palladium Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the oxidative addition step.[3]

  • The Choice of Base: A strong, non-nucleophilic base is often necessary to promote the transmetalation step without causing unwanted side reactions.[3]

  • Reaction Temperature: Higher temperatures are generally needed to overcome the activation energy of the C-Cl bond cleavage. Microwave irradiation can be particularly effective in reducing reaction times and improving yields.[4]

Q3: Can I use the same conditions that work for 5-bromo-4-methoxypyrimidine?

Not directly. The C-Br bond is significantly more reactive than the C-Cl bond.[1] Conditions optimized for a bromo-pyrimidine will likely result in low to no yield with the chloro-analog. More forcing conditions, including a more active catalyst system and higher temperatures, are required for the chloro-substrate.

Q4: What are the common side reactions to look out for?

Common side reactions include:

  • Dehalogenation: Reduction of the starting material, where the chlorine atom is replaced by a hydrogen atom.

  • Homocoupling: Coupling of two boronic acid molecules.

  • Protodeboronation: The boronic acid is converted to the corresponding arene before it can couple with the pyrimidine.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst system for C-Cl bond activation.Switch to a more active catalyst system. Use a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich ligand such as XPhos, SPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[3]
Suboptimal base.Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[3]
Insufficient reaction temperature or time.Increase the reaction temperature, typically in the range of 100-120 °C. Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[4]
Catalyst poisoning.Ensure all reagents and solvents are pure and rigorously degassed. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium, so a suitable ligand is crucial to prevent this.[3]
Significant Dehalogenation of Starting Material Presence of a hydride source.Use anhydrous solvents. Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.
Inefficient catalytic cycle.Optimize the ligand-to-metal ratio. A more electron-rich ligand can sometimes accelerate the desired coupling over the reduction pathway.
Boronic Acid Decomposition (Protodeboronation) Presence of excess water or acidic impurities.Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable under the reaction conditions.
Formation of Palladium Black Catalyst deactivation.Ensure a strictly inert atmosphere (argon or nitrogen). Use a more robust catalyst or a pre-catalyst. Check the quality of the reagents and solvents.

Recommended Catalyst Systems and Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with arylboronic acids. These are general guidelines and may require optimization for specific substrates.

Parameter Recommendation 1 (Buchwald Ligand) Recommendation 2 (NHC Ligand) Recommendation 3 (Standard Ligand - for comparison)
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (2-5 mol%) or PEPPSI™-IPr (2-5 mol%)Pd(PPh₃)₄ (5-10 mol%)
Ligand XPhos or SPhos (4-10 mol%)IPr (4-10 mol%)PPh₃ (if not using Pd(PPh₃)₄)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ or K₂CO₃ (2-3 equivalents)K₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 100 - 120 °C (Conventional Heating) or 120-150 °C (Microwave)100 - 120 °C (Conventional Heating) or 120-150 °C (Microwave)100 °C (Conventional Heating)
Expected Outcome Moderate to high yield. These systems are designed for challenging aryl chlorides.Moderate to high yield. NHC ligands are known to be effective for unactivated chlorides.Low to no yield. This system is generally not active enough for this transformation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(OAc)₂ (0.03 equiv.)

  • XPhos (0.06 equiv.)

  • K₃PO₄ (3.0 equiv.)

  • Degassed 1,4-Dioxane and Water (e.g., 5:1 mixture)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C or in a microwave reactor set to 130 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours for conventional heating or 20-60 minutes for microwave), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(O-Base)L2 Ar-Pd(II)(O-Base)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(O-Base)L2 Ligand Exchange (+ Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(O-Base)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow start Low or No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Optimal? catalyst->base No sol_catalyst Use Buchwald/NHC Ligands (XPhos, SPhos, IPr) catalyst->sol_catalyst Yes temp Are Temperature/Time Sufficient? base->temp No sol_base Use Stronger Base (K3PO4, Cs2CO3) base->sol_base Yes sol_temp Increase Temperature or Use Microwave Irradiation temp->sol_temp Yes success Improved Yield sol_catalyst->success sol_base->success sol_temp->success

Caption: Troubleshooting workflow for low product yield in the Suzuki coupling.

References

Technical Support Center: 5-Chloro-4-methoxypyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cross-coupling reactions involving 5-chloro-4-methoxypyrimidine, with a specific focus on preventing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?

Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other. In the context of this compound reactions, this can manifest in two primary ways:

  • Bipyrimidine Formation: Two molecules of this compound couple to form a symmetrical bipyrimidine.

  • Reagent Homocoupling: Two molecules of the coupling partner (e.g., the organoboron reagent in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction) couple together.[1]

This side reaction is problematic as it consumes starting materials and reagents, reduces the yield of the desired product, and complicates the purification process due to the formation of structurally similar byproducts.

Q2: What are the primary causes of homocoupling?

Several factors can promote homocoupling reactions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organoboron reagents in Suzuki reactions and can also facilitate the oxidative dimerization of alkynes (Glaser coupling) in Sonogashira reactions.[1][2]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, they must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes proceed via a pathway that involves the homocoupling of the organometallic reagent.[2]

  • Copper(I) Co-catalyst in Sonogashira Reactions: The copper(I) acetylide intermediate in the Sonogashira catalytic cycle can undergo oxidative dimerization, especially in the presence of oxygen, leading to the formation of a diyne byproduct.[3]

  • Suboptimal Reaction Conditions: Factors such as high catalyst loading, prolonged reaction times, or an inappropriate choice of base can sometimes increase the rate of side reactions, including homocoupling.[1]

Q3: How reactive is the C-Cl bond in this compound in cross-coupling reactions?

The C-Cl bond on an electron-deficient pyrimidine ring is generally reactive enough for cross-coupling reactions. However, the reactivity of aryl halides in palladium-catalyzed couplings follows the general trend: I > Br > Cl > F.[4][5] Therefore, coupling reactions involving aryl chlorides often require more forcing conditions, such as higher temperatures, or the use of more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) compared to their bromo or iodo counterparts.

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses the significant formation of homocoupled byproducts during Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound.

Issue Potential Cause Troubleshooting Strategy & Recommended Action
Significant formation of biaryl byproduct (from boronic acid) in Suzuki Coupling Oxygen in the reaction mixture Implement rigorous degassing of solvents and the reaction mixture. A common method is to sparge with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
Use of a Pd(II) precatalyst Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[2] Alternatively, when using a Pd(II) precatalyst, consider adding a mild reducing agent.
Suboptimal ligand choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These can promote the reductive elimination step, which outcompetes the pathways leading to homocoupling.[2]
Significant formation of diyne byproduct (Glaser coupling) in Sonogashira Coupling Presence of oxygen Rigorously deoxygenate all reagents and solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3]
Copper(I) co-catalyst Minimize the amount of Cu(I) co-catalyst or switch to a "copper-free" Sonogashira protocol. These protocols often rely on specific ligands and bases to facilitate the reaction without copper.[3]
Slow addition of alkyne Consider the slow addition of the terminal alkyne to the reaction mixture to maintain a low concentration, which can disfavor the bimolecular homocoupling reaction.
Formation of symmetrical bipyrimidine (from this compound) High catalyst loading While sufficient catalyst is necessary, excessive loading can sometimes lead to an increased rate of side reactions. Try reducing the catalyst loading in small increments.[1]
Prolonged reaction time Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor homocoupling.[1]
High Temperature While C-Cl bond activation may require heat, excessively high temperatures can lead to catalyst decomposition and an increase in side products. Determine the optimal temperature for your specific substrates.
Low yield in Buchwald-Hartwig Amination (potential competitive reactions) Inappropriate base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require more active catalyst systems.
Ligand deactivation/decomposition Ensure the use of a suitable ligand for the amination of heteroaryl chlorides. Bulky biarylphosphine ligands are often effective. The palladium-to-ligand ratio can also be optimized to improve catalyst stability.

Experimental Protocols

The following are generalized starting-point protocols for cross-coupling reactions with this compound, designed to minimize homocoupling. Note: These are general guidelines and should be optimized for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

    • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[5]

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst under a positive flow of inert gas.[5]

    • Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free Conditions)
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ (2-5 mol%) or a more specialized Pd-catalyst system

    • A suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise to the mixture at room temperature.

    • Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 - 1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Bulky phosphine ligand (e.g., XPhos or SPhos, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.[6]

    • Add the base, this compound, and the amine.[6]

    • Seal the tube, remove it from the glovebox (if applicable), and add the degassed solvent via syringe.

    • Place the reaction vessel in a preheated oil bath at 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Visualizing Reaction Pathways and Troubleshooting

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_O2 Pd(II) species Pd0->PdII_O2 + O2 ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-M ArPdR Ar-Pd(II)L_n-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product Homocoupling Homocoupling Byproduct PdII_O2->Homocoupling + 2 R'-M

Caption: General catalytic cycle for cross-coupling and a competing homocoupling pathway initiated by oxidation of the Pd(0) catalyst.

Troubleshooting_Homocoupling Start Homocoupling Observed Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Use Schlenk techniques. Check_Atmosphere->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4). Check_Catalyst->Switch_Catalyst Yes Check_Sonogashira Is this a Sonogashira reaction with CuI? Check_Catalyst->Check_Sonogashira No Switch_Catalyst->Check_Sonogashira Copper_Free Action: Switch to a copper-free protocol or minimize CuI loading. Check_Sonogashira->Copper_Free Yes Optimize Action: Optimize other parameters (ligand, base, temperature, time). Check_Sonogashira->Optimize No Copper_Free->Optimize

References

Technical Support Center: 5-Chloro-4-methoxypyrimidine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-Chloro-4-methoxypyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at an industrial scale?

A1: The most prevalent industrial synthesis method involves the chlorination of a corresponding hydroxyl-pyrimidine precursor, typically 4-hydroxy-5-methoxypyrimidine. This is most commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an acid-binding agent or catalyst such as N,N-dimethylaniline (DMA) or triethylamine.[1] The reaction fundamentally converts the hydroxyl group on the pyrimidine ring into a chlorine atom.

Q2: What are the primary challenges when scaling up this reaction?

A2: The primary challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: The chlorination reaction can be highly exothermic, leading to rapid temperature increases that are difficult to manage on a large scale. This can result in side reactions and the formation of impurities.[2]

  • Byproduct Formation: The formation of isomers and other by-products is a significant issue, which complicates the purification process and can lower the final product yield and quality.[3]

  • Reagent Handling and Safety: The use of hazardous reagents like phosphorus oxychloride requires stringent safety protocols, especially at an industrial scale.[2]

  • Purification: Isolating the final product with high purity can be challenging due to the presence of closely related impurities. This often requires multiple purification steps like recrystallization.[4]

Q3: What are the typical yields and purity levels expected during large-scale production?

A3: With an optimized process, high yields and purity are achievable. For closely related dichloromethoxypyrimidines, yields can range from 90% to 96%, with purity levels between 98.0% and 99.0%.[5] After further purification steps like recrystallization, purity can be enhanced to over 99.8%.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase during chlorination. The chlorination reaction is highly exothermic.- Slow, controlled addition of the chlorinating agent (e.g., POCl₃).- Ensure adequate cooling capacity of the reactor.- Use a suitable solvent to help dissipate heat.
Low yield of the final product. - Incomplete reaction.- Formation of byproducts due to incorrect temperature or stoichiometry.- Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or LC to ensure completion.- Optimize the reaction temperature and molar ratios of reactants.- Carefully optimize the extraction and purification steps to minimize product loss.
Difficulty in purifying the final product. Presence of isomeric byproducts or unreacted starting materials.- Employ recrystallization from a suitable solvent (e.g., n-hexane) to remove impurities.[4]- Consider column chromatography for smaller, high-purity batches.- Adjust the pH during workup to remove acidic or basic impurities.
Dark brown reaction mixture. High reaction temperatures leading to decomposition.- Maintain the recommended reaction temperature. The system may turn into a dark brown solution at higher temperatures.[5]- Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Experimental Protocols

Key Experiment: Chlorination of 4-hydroxy-5-methoxypyrimidine

Objective: To synthesize this compound via chlorination of 4-hydroxy-5-methoxypyrimidine using phosphorus oxychloride.

Materials:

  • 4-hydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Ice

  • Water

  • n-Hexane (for recrystallization)

Procedure:

  • In a suitable reactor equipped with a thermometer, mechanical stirrer, and reflux condenser, add 4-hydroxy-5-methoxypyrimidine (1.0 eq).

  • Add triethylamine (2.0 eq) and phosphorus oxychloride (5.0 eq).

  • Heat the reaction mixture to 70°C for approximately 2 hours.[4]

  • After the reaction is complete (monitored by TLC or LC), cool the mixture to room temperature.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully add the reaction mixture to the ice-water with vigorous stirring, ensuring the temperature does not exceed 5-10°C.

  • A solid precipitate of crude this compound will form.

  • Filter the solid and wash the filter cake with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from n-hexane to obtain the pure this compound.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Charge Reactor with 4-hydroxy-5-methoxypyrimidine add_reagents Add Triethylamine and POCl3 start->add_reagents heat Heat to 70°C for 2 hours add_reagents->heat cool Cool to Room Temperature heat->cool quench Quench in Ice-Water cool->quench filter Filter Crude Product quench->filter wash Wash with Water filter->wash dry Vacuum Dry wash->dry recrystallize Recrystallize from n-Hexane dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Scale-Up Issues cluster_exotherm Uncontrolled Exotherm cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered exotherm_q Is the temperature rising too quickly? start->exotherm_q yield_q Is the final yield low? start->yield_q purity_q Is the product impure? start->purity_q exotherm_a Slow reagent addition. Improve cooling. exotherm_q->exotherm_a end Problem Resolved exotherm_a->end yield_a Check reaction completion. Optimize temperature and stoichiometry. Refine workup. yield_q->yield_a yield_a->end purity_a Recrystallize. Adjust pH during workup. purity_q->purity_a purity_a->end

Caption: Troubleshooting decision tree for common scale-up problems.

References

Improving regioselectivity in reactions with 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-4-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the regioselective functionalization of this versatile building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their expected reactivity?

A1: this compound has several potential reactive sites. The primary sites for reaction are the C-Cl bond at the 5-position and the C-H bonds at the 2- and 6-positions. The methoxy group at the 4-position is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) but can be cleaved under harsh acidic conditions.

  • C5-Cl Bond: This is the most common site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of this bond is influenced by the electron-deficient nature of the pyrimidine ring.[1]

  • C2-H and C6-H Bonds: These positions are susceptible to deprotonation (metalation) and subsequent reaction with electrophiles, particularly through directed ortho-metalation (DoM) or C-H activation strategies. The methoxy group at C4 can direct metalation to the C5 position, but since this is already substituted, reactivity at C2 or C6 may be explored under specific conditions.

  • C4-OMe Group: While typically stable, nucleophilic displacement of the methoxy group is possible but usually requires more forcing conditions than substitution of a halogen.

Q2: How does the 4-methoxy group influence the regioselectivity of reactions?

A2: The 4-methoxy group is an electron-donating group (EDG) which increases the electron density of the pyrimidine ring. This can slightly decrease the reactivity of the C5-Cl bond towards oxidative addition in palladium-catalyzed reactions compared to an unsubstituted chloropyrimidine.[2] In reactions involving electrophilic attack on the ring, the methoxy group directs towards the 5-position. For metalation reactions, it can act as a directed metalation group (DMG), influencing the site of deprotonation.[3][4][5][6]

Q3: Which palladium-catalyzed cross-coupling reactions are most effective for functionalizing the C5-Cl bond?

A3: The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of chloro-pyrimidines at the C5 position.[2] The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.

II. Troubleshooting Guides

A. Palladium-Catalyzed Cross-Coupling Reactions

Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider using a more active catalyst system, such as one with a biarylphosphine ligand (e.g., XPhos, SPhos).
Suboptimal Base The choice of base is critical. For Suzuki couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[7]
Inefficient Ligand Standard phosphine ligands like PPh₃ may not be sufficient for the less reactive C-Cl bond. Switch to more electron-rich and bulky ligands to facilitate oxidative addition.[7]
Low Reaction Temperature Aryl chlorides require higher temperatures for efficient coupling compared to bromides or iodides. Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene, or consider microwave irradiation.[7][8]
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7]

Issue 2: Formation of significant homocoupling byproducts.

Potential Cause Troubleshooting Recommendation
Oxygen in the Reaction Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Slow Transmetalation If the transmetalation step is slow, it can lead to side reactions. Ensure the chosen base is effective for the specific boronic acid being used.
High Catalyst Loading While sufficient catalyst is needed, excessive amounts can sometimes promote side reactions. Try reducing the catalyst loading incrementally.
B. Nucleophilic Aromatic Substitution (SNAr)

Issue 3: The desired SNAr reaction is sluggish or does not proceed.

Potential Cause Troubleshooting Recommendation
Poor Nucleophile Ensure the nucleophile is sufficiently strong. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to increase its reactivity.
Low Reaction Temperature SNAr reactions often require elevated temperatures. Increase the temperature of the reaction, or consider using a solvent with a higher boiling point.
Unfavorable Solvent The solvent can significantly impact the rate of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[9]

III. Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at the C5-Position

Parameter Recommended Reagents/Conditions Rationale & Considerations
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos-Pd-G3) (1-3 mol%)For the less reactive C-Cl bond, a more active catalyst system is recommended.
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. relative to Pd)Bulky, electron-rich biarylphosphine ligands are highly effective for the coupling of aryl chlorides.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required to promote the transmetalation step with aryl chlorides.[7]
Solvent System 1,4-Dioxane or TolueneHigh-boiling aprotic solvents are generally effective. Ensure the solvent is anhydrous and degassed.
Temperature 100-120 °CHigher temperatures are typically necessary to achieve a reasonable reaction rate with aryl chlorides. Microwave heating can also be effective.[7][8]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., XPhos, 3.3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may need adjustment based on the nucleophile used.

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine, 1.1-1.5 equiv.) and a base if necessary (e.g., K₂CO₃ or DIPEA, 1.5-2.0 equiv.).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

V. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Reaction Setup: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert reagents Add: - Pd Catalyst - Ligand - Degassed Solvent inert->reagents heat Heat to Desired Temperature (e.g., 100-120 °C) reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Reaction Quench (Cool to RT) monitor->quench extract Aqueous Workup - Dilute with Solvent - Wash with H2O/Brine quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify end end purify->end Characterize Product troubleshooting_regioselectivity cluster_snar For SNAr Reactions cluster_pd For Pd-Catalyzed Cross-Coupling start Poor Regioselectivity Observed (Mixture of Isomers) sterics Consider Steric Hindrance of Nucleophile and Substrate start->sterics electronics Evaluate Electronic Effects (EDG vs. EWG on Nucleophile) start->electronics ligand Modify Ligand: - Increase/Decrease Steric Bulk - Adjust Electronic Properties start->ligand catalyst Change Palladium Precursor start->catalyst temp_snar Lower Reaction Temperature sterics->temp_snar solv_snar Change Solvent Polarity electronics->solv_snar end_node Improved Regioselectivity temp_snar->end_node solv_snar->end_node temp_pd Lower Reaction Temperature ligand->temp_pd base_pd Screen Different Bases catalyst->base_pd temp_pd->end_node base_pd->end_node

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of 5-Chloro-4-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion in the amination of this compound is a common issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Key factors to investigate include:

  • Catalyst and Ligand Inactivity: The palladium catalyst may be inactive, or the chosen ligand may not be suitable for activating the C-Cl bond. Electron-rich and bulky phosphine ligands are often required for coupling with aryl chlorides.[1]

  • Inadequate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.

  • Poor Reagent Quality: The purity and dryness of the amine, base, and solvent are critical. Moisture and oxygen can deactivate the catalyst.

  • Inappropriate Base: The strength and solubility of the base can significantly impact the reaction outcome.

Q2: What are the recommended starting conditions for the amination of this compound?

A2: For a successful reaction, it is crucial to start with optimized conditions. Based on protocols for similar chloropyrimidine substrates, a reliable starting point would be:

  • Catalyst: A palladium(0) precatalyst like Pd₂(dba)₃ or a Pd(II) source such as Pd(OAc)₂.

  • Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are commonly used.

  • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often necessary.[1]

  • Atmosphere: A strict inert atmosphere (argon or nitrogen) must be maintained throughout the setup and reaction.

Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur during the Buchwald-Hartwig amination. For chloropyrimidine substrates, common side products may arise from:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using a suitable ligand.

  • Homocoupling of the Amine: This is more likely with primary amines and can be suppressed by adjusting the catalyst-to-ligand ratio and reaction concentration.

  • Reaction with Solvent: Some solvents can participate in side reactions at high temperatures. Toluene and dioxane are generally robust choices.

Q4: How do I purify the final aminated pyrimidine product?

A4: After the reaction is complete, a standard work-up procedure is typically followed. The reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine to remove the base and other inorganic salts. The crude product obtained after solvent evaporation is usually purified by flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product.

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following table provides potential causes and suggested solutions.

Potential Cause Suggested Solutions
Inactive Catalyst/Ligand - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-formed palladium-ligand complex (precatalyst). - Screen different bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.[1]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Temperatures up to 120 °C may be necessary for the less reactive C-Cl bond. - Consider using a sealed tube or microwave reactor to safely reach higher temperatures.
Inappropriate Base - Switch to a stronger base like LHMDS or KHMDS, especially if using a less reactive amine. - If substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄, but be prepared to use higher temperatures. - Ensure the base is finely powdered and anhydrous.
Poor Quality of Reagents/Solvent - Use freshly distilled and degassed solvent. - Ensure the amine is pure and dry. - Handle all reagents under a strict inert atmosphere (glovebox or Schlenk line).
Insufficient Reaction Time - Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., up to 24 hours).
Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product. The following table outlines strategies to minimize common side reactions.

Observed Side Product Potential Cause Suggested Solutions
Hydrodehalogenation Product - Presence of trace amounts of water or oxygen. - Inefficient reductive elimination from the Pd-amido complex.- Rigorously exclude air and moisture from the reaction. - Use a ligand that promotes C-N bond formation over competing pathways.
Biaryl Ether Formation (from solvent) - Reaction with ethereal solvents like dioxane at high temperatures.- If biaryl ether from dioxane is observed, switch to a non-ethereal solvent like toluene.
Decomposition of Starting Material - High reaction temperatures. - Incompatibility with the chosen base.- Screen lower reaction temperatures with a more active catalyst/ligand system. - Use a milder base if the substrate is known to be base-sensitive.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Buchwald_Hartwig_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solutions_no_reaction Solutions for No Reaction cluster_solutions_side_products Solutions for Side Products cluster_end Outcome start Failed Amination of This compound no_reaction Low or No Reaction start->no_reaction side_products Side Products Observed start->side_products catalyst Screen Catalysts/Ligands (e.g., XPhos, RuPhos) no_reaction->catalyst Inactive System? conditions Optimize Conditions (Temp, Time, Base) no_reaction->conditions Suboptimal? reagents Check Reagent Quality (Anhydrous, Degassed) no_reaction->reagents Contaminated? hydrodehalogenation Minimize Hydrodehalogenation (Strict Inert Atmosphere) side_products->hydrodehalogenation H-substituted pyrimidine? homocoupling Adjust Stoichiometry/ Concentration side_products->homocoupling Dimerization? success Successful Amination catalyst->success conditions->success reagents->success hydrodehalogenation->success homocoupling->success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Experimental_Workflow reagents 1. Reagent Preparation (Dry & Degas Solvents/Reagents) setup 2. Reaction Setup (Inert Atmosphere: Ar/N2) reagents->setup addition 3. Reagent Addition (Pd-catalyst, Ligand, Base, This compound, Amine) setup->addition reaction 4. Reaction (Heat to 80-120 °C) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Quench, Extract) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Desired 5-Amino-4-methoxypyrimidine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Technical Support Center: Palladium Catalyst Removal from 5-Chloro-4-methoxypyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 5-Chloro-4-methoxypyrimidine products. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during purification.

Troubleshooting Guides

This section addresses specific issues users might encounter during the removal of palladium catalysts from this compound reaction mixtures.

Problem Possible Causes Solutions & Troubleshooting Steps
High levels of residual palladium after filtration. Presence of soluble or colloidal palladium species: The nitrogen atoms in the pyrimidine ring can coordinate with palladium, forming soluble complexes that pass through standard filters.[1]Employ a Scavenging Agent: Use a solid-supported scavenger with high affinity for palladium, such as thiol-functionalized silica gel or 2,4,6-trimercaptotriazine (TMT) based resins.[2][3][4] Activated Carbon Treatment: Stir the product solution with activated carbon. This is a cost-effective method, but optimization is needed to prevent product loss.[2] Induce Precipitation: Change the solvent system to try and precipitate the palladium species before filtration.
Low product yield after scavenger treatment. Product binding to the scavenger: The scavenger may have an affinity for the this compound product in addition to the palladium.[2]Optimize Scavenger Loading: Reduce the amount of scavenger to the minimum effective quantity. Screen Different Scavengers: Test a variety of scavengers with different functional groups to find one with lower product affinity. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover adsorbed product.[2]
Inconsistent palladium removal results. Variability in palladium speciation: The palladium in the reaction mixture may exist in different oxidation states (e.g., Pd(0), Pd(II)), which have different affinities for various scavengers.[2] Reaction conditions affecting scavenging: The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the scavenger.[2][5]Pre-treatment: Consider an oxidative or reductive wash to convert palladium to a single oxidation state before scavenging. Systematic Optimization: Perform a design of experiments (DoE) to systematically evaluate the effects of solvent, temperature, and time on palladium removal for your specific system.[5]
Scavenger appears ineffective. Incorrect scavenger for the palladium species: Some scavengers are more effective for specific forms of palladium. Insufficient contact time or temperature: The scavenging process may require more time or elevated temperatures to be effective.[5][6]Screen a Panel of Scavengers: Test a small panel of scavengers with different functionalities (e.g., thiol, amine, phosphine) to identify the most effective one. Increase Contact Time and/or Temperature: Extend the stirring time with the scavenger and/or gently heat the mixture, monitoring for product stability.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving nitrogen-containing heterocycles like this compound?

A1: Nitrogen atoms in heterocyclic compounds can act as ligands, coordinating with palladium species to form soluble complexes.[1] This increased solubility makes simple physical removal methods like filtration less effective.

Q2: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral medications is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm or less in the final API, depending on the maximum daily dose.[2][6]

Q3: What are the most common methods for removing palladium catalysts?

A3: Common methods include:

  • Filtration through Celite: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) that have agglomerated.[6]

  • Adsorption on Activated Carbon: A widely used and economical method, though it can sometimes lead to product loss.[2]

  • Column Chromatography: Can be effective but may not be ideal for large-scale production.[1]

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium is a highly effective and common industrial practice.[2][3][4]

  • Crystallization: Can be an effective final purification step to reduce palladium levels.[2]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for accurately quantifying trace levels of palladium in pharmaceutical samples.[1]

Q5: Should I use a scavenger in powder form or in a packed cartridge?

A5: While both are effective, using a scavenger packed in a cartridge or column for flow-through purification can be more efficient and easier to handle on a larger scale compared to a batch process with loose powder.[2][4]

Data Presentation

The following tables summarize quantitative data on the efficiency of various palladium removal methods.

Table 1: Comparison of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
Thiol-functionalized silica22392099.1-[2]
MP-TMT330797.9DMF, overnight[2]
Si-TMT>100<1>990.03 wt, 35°C, 2h[2]
Activated Charcoal & TMT22392099.1DCM, 20°C, 2h[2]
N-acetyl cysteine860097588.730-40°C, 64h[6]

Table 2: Effect of Purification Method on Residual Palladium Levels

Purification StepAverage Residual Pd (ppm)Reference
Crude reaction mixture>5000[1]
After aqueous workup100 - >5000[1]
After column chromatography<100 (in over half of samples)[1]
After chromatography and scavenger<100 (reliably)[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolve the Crude Product: Dissolve the crude this compound product in a suitable solvent (e.g., THF, DMF, Toluene).

  • Add Scavenger: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica, MP-TMT). The amount of scavenger is typically 2-10 times the weight of the palladium catalyst used.

  • Agitate: Stir the mixture at a suitable temperature (e.g., room temperature to 60°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Wash: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Determine the residual palladium content in the purified product using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude this compound product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (e.g., 10-50 wt% relative to the product).

  • Stir: Stir the suspension at room temperature or with gentle heating for 1-4 hours.

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Wash and Concentrate: Wash the celite pad with fresh solvent and concentrate the filtrate.

  • Analyze: Analyze the final product for residual palladium.

Visualizations

experimental_workflow cluster_reaction Reaction & Initial Workup cluster_purification Purification Strategy cluster_analysis Analysis reaction Pd-catalyzed reaction of This compound workup Aqueous Workup reaction->workup filtration Filtration through Celite workup->filtration Heterogeneous Pd scavenging Scavenger Treatment (e.g., Thiol-Silica, TMT) workup->scavenging Soluble/Colloidal Pd analysis ICP-MS Analysis for Residual Pd filtration->analysis High Pd? final_product Purified Product (<10 ppm Pd) filtration->final_product Low Pd chromatography Column Chromatography scavenging->chromatography Further Purification scavenging->final_product chromatography->final_product

Caption: Experimental workflow for palladium catalyst removal.

troubleshooting_logic start High Residual Pd after Filtration? soluble_pd Soluble/Colloidal Pd likely present start->soluble_pd Yes success Successful Pd Removal start->success No scavenger Implement Scavenger Protocol soluble_pd->scavenger low_yield Low Product Yield? scavenger->low_yield optimize_scavenger Optimize Scavenger: - Reduce loading - Screen alternatives - Wash scavenger low_yield->optimize_scavenger Yes inconsistent_results Inconsistent Results? low_yield->inconsistent_results No optimize_scavenger->scavenger optimize_conditions Optimize Conditions: - Solvent, Temp, Time (DoE) - Pre-treatment inconsistent_results->optimize_conditions Yes inconsistent_results->success No optimize_conditions->scavenger fail Re-evaluate Strategy optimize_conditions->fail

Caption: Troubleshooting logic for palladium removal.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-4-methoxypyrimidine and 5-Bromo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Chloro-4-methoxypyrimidine and 5-Bromo-4-methoxypyrimidine, two key building blocks in medicinal chemistry. Understanding the differential reactivity of these halogenated pyrimidines is crucial for the strategic design and efficient execution of synthetic routes toward novel therapeutic agents. This document summarizes their performance in key chemical transformations, supported by established chemical principles and representative experimental data.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 5-Bromo-4-methoxypyrimidine demonstrates significantly higher reactivity than its chloro-analogue . This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is more nuanced. While both are generally less reactive at the 5-position compared to the 2, 4, or 6 positions on the pyrimidine ring, the inherent electron-withdrawing nature of the pyrimidine ring system can still facilitate substitution under specific conditions. The relative reactivity of the chloro and bromo substituents in SNAr at the 5-position is less pronounced and can be influenced by the nature of the nucleophile and reaction conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X (X = Cl, Br) bond at the 5-position of the 4-methoxypyrimidine core is a critical factor for successful synthesis.

The generally accepted order of reactivity for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3][4] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.

Comparative Data in Cross-Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While directly comparable side-by-side experimental data under identical conditions is limited in the literature, the presented data, combined with established reactivity principles, provides a clear indication of the performance of each substrate.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 5-Bromo-4-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012~85 (estimated)Inferred from[5]
Suzuki-Miyaura This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11024~40-60 (estimated)Inferred from[1]
Buchwald-Hartwig 5-Bromo-4-methoxypyrimidineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1008~70-90 (estimated)Inferred from[6]
Buchwald-Hartwig This compoundMorpholineXPhos Pd G3NaOtBuToluene11024~30-50 (estimated)Inferred from[3][7]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a viable strategy for introducing various functional groups. The reactivity in SNAr reactions is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.

The 5-position of the pyrimidine ring is generally less activated towards SNAr compared to the 2, 4, and 6-positions, which are more directly influenced by the electron-withdrawing nitrogen atoms. However, reactions can be driven to completion, often requiring elevated temperatures or the use of strong nucleophiles.

In the context of SNAr, the C-Cl bond is generally stronger than the C-Br bond. However, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Therefore, the greater electronegativity of chlorine can sometimes enhance the electrophilicity of the attached carbon, potentially increasing the reaction rate compared to bromine. The overall reactivity is a balance of these competing factors and is highly dependent on the specific reaction conditions.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halo-4-methoxypyrimidine with an arylboronic acid.

Materials:

  • 5-Halo-4-methoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halo-4-methoxypyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a 5-halo-4-methoxypyrimidine.

Materials:

  • 5-Halo-4-methoxypyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the 5-halo-4-methoxypyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 100-110°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.[7]

Visualizing Reaction Pathways and Workflows

G Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)L2-Nu ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) ArPdNu->Pd0 Reductive Elimination ArNu Coupled Product (Ar-Nu) ArPdNu->ArNu ArX 5-Halo-4-methoxypyrimidine (Ar-X) ArX->ArPdX NuM Nucleophile Source (e.g., R-B(OH)2 or R2NH) NuM->ArPdX

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 5-Halo-4-methoxypyrimidine - Arylboronic Acid - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst solvent Add Degassed Solvent catalyst->solvent inert->catalyst heat Heat and Stir (80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 5-Bromo-4-methoxypyrimidine as a synthetic building block is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers a significant reactivity advantage, allowing for milder reaction conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution, the choice is less clear-cut and may require empirical optimization based on the specific nucleophile and desired outcome. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 5-Chloro-4-methoxypyrimidine and Other Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in numerous therapeutic agents. The nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for their modification. This guide provides an objective comparison of the reactivity of 5-chloro-4-methoxypyrimidine against other substituted pyrimidines in SNAr reactions, supported by available experimental data and theoretical principles.

The propensity of a substituted pyrimidine to undergo SNAr is intricately linked to the electronic and steric environment of the pyrimidine ring. The presence of electron-withdrawing groups and the position of the leaving group are critical factors that govern the reaction's feasibility and outcome.

The Mechanism of SNAr on Pyrimidines

The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism. The initial, and often rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step is the rapid expulsion of the leaving group to restore aromaticity. The stability of the Meisenheimer complex is a key determinant of the reaction rate.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Pyrimidine Substituted Pyrimidine (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Pyrimidine->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Leaving Group (Cl⁻)

Comparative Reactivity and Regioselectivity

The reactivity of chloropyrimidines in SNAr reactions is highly dependent on the substitution pattern. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic attack. The position of these nitrogen atoms relative to the leaving group plays a crucial role in stabilizing the Meisenheimer complex.

Generally, substitution at the C4 and C6 positions is favored over the C2 position because the negative charge in the Meisenheimer complex can be delocalized onto both nitrogen atoms. Attack at C2 results in a less stable intermediate.[1][2] However, this trend can be significantly altered by the presence of other substituents on the ring.[3]

Influence of Substituents:
  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups dramatically increase the reactivity of the pyrimidine ring towards nucleophilic attack by further delocalizing the negative charge of the Meisenheimer complex. For example, in 2,4-dichloropyrimidines, an electron-withdrawing group at the C5 position enhances the already favored substitution at the C4 position.[4][5]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) or amino (-NH₂) groups can have a more complex influence. While they may decrease the overall reactivity of the ring by increasing electron density, they can also direct the regioselectivity of the reaction. For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can make the C2 position more susceptible to nucleophilic attack.[3]

In the case of This compound , the methoxy group at the C4 position is an electron-donating group. The chloro group at the C5 position is a weak electron-withdrawing group. The overall effect on reactivity compared to unsubstituted or nitro-substituted pyrimidines would need to be determined experimentally.

Experimental Data Comparison

The following table summarizes yields from SNAr reactions of various chloropyrimidines with amine nucleophiles, providing a glimpse into their relative reactivities. It is important to note that reaction conditions vary between these examples, which can significantly impact yields.

Pyrimidine SubstrateNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
4-Chloro-6-ethoxy-5-nitropyrimidineN-BenzylamineCH₂Cl₂TEART0.582[6]
4-(Benzyloxy)-6-chloro-5-nitropyrimidineN-BenzylamineCH₂Cl₂TEART0.533[6]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineEthanolNaOHRT160[7]
2,4-Dichloro-5-nitropyrimidineDiethylamineCHCl₃iPrNEt403-[4][5]
2,4-Dichloro-5-nitropyrimidineTriethylamineCHCl₃-RT1-[4][5]

From the available data on 4-chloro-6-alkoxy-5-nitropyrimidines, it is evident that the presence of the nitro group at the C5 position strongly activates the C4 and C6 positions for nucleophilic substitution, leading to high yields even at room temperature.[6] The difference in yields between the ethoxy and benzyloxy substituted pyrimidines highlights the subtle electronic and steric effects of the substituents.[6]

Experimental Protocols

Below are representative experimental protocols for SNAr reactions on substituted chloropyrimidines.

General Protocol for SNAr with an Amine Nucleophile:

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Experimental_Workflow Start Start Combine Combine Chloropyrimidine, Amine, and Anhydrous Solvent in an inert atmosphere Start->Combine AddBase Add Base (e.g., TEA, DIPEA) Combine->AddBase React Stir at appropriate temperature (RT to reflux) AddBase->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Aqueous Work-up (e.g., add water, extract with organic solvent) Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Materials:

  • Substituted chloropyrimidine (1.0 eq)

  • Amine nucleophile (1.0 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substituted chloropyrimidine and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrimidine.

Protocol for the Reaction of 4-Chloro-6-ethoxy-5-nitropyrimidine with N-Benzylamine[6]

Procedure:

To a solution of 4-chloro-6-ethoxy-5-nitropyrimidine (1 equiv.) in CH₂Cl₂ (final concentration not specified), triethylamine (2 equiv.) was added. To this solution, N-benzylamine (2 equiv.) dissolved in CH₂Cl₂ was added at room temperature. The reaction was stirred for 30 minutes. The solvent was evaporated under vacuum, and the resulting solid was purified by column chromatography to yield N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine.

Logical Relationships in SNAr Reactivity

The interplay of electronic and steric factors determines the outcome of SNAr reactions on substituted pyrimidines. The following diagram illustrates the decision-making process for predicting reactivity and regioselectivity.

Reactivity_Logic Start Substituted Chloropyrimidine Check_Position Leaving group at C2, C4, or C6? Start->Check_Position Check_Substituents Nature of other substituents? Check_Position->Check_Substituents C4/C6 Moderate_Reactivity Moderate/Lower Reactivity Check_Position->Moderate_Reactivity C2 EWG Electron-Withdrawing Group (EWG) (e.g., -NO2) Check_Substituents->EWG EDG Electron-Donating Group (EDG) (e.g., -OCH3) Check_Substituents->EDG High_Reactivity High Reactivity EWG->High_Reactivity C4_Favored C4/C6 Substitution Favored EWG->C4_Favored EDG->Moderate_Reactivity C2_Possible C2 Substitution Possible/Favored EDG->C2_Possible

Conclusion

The reactivity of this compound in SNAr reactions is influenced by the interplay between the electron-donating methoxy group and the chloro leaving group. While direct comparative kinetic data is scarce, understanding the fundamental principles of SNAr on the pyrimidine core allows for rational prediction of its reactivity relative to other substituted pyrimidines. The presence of strong electron-withdrawing groups, such as a nitro group, unequivocally enhances reactivity, leading to facile substitution under mild conditions. In contrast, the reactivity of pyrimidines bearing electron-donating groups like the methoxy group in this compound will be more moderate and highly dependent on the specific nucleophile and reaction conditions employed. For drug development professionals, a thorough understanding of these substituent effects is paramount for the efficient design and synthesis of novel pyrimidine-based therapeutic agents.

References

Comparative Biological Activity of 5-Chloro-4-methoxypyrimidine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 5-Chloro-4-methoxypyrimidine analogues. The data presented is compiled from recent studies and is intended to support further investigation and drug discovery efforts in this chemical space.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The strategic placement of a chloro group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring can significantly influence the molecule's interaction with biological targets. This guide focuses on comparing the reported biological activities of analogues built upon this core structure, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of several this compound analogues against various cancer cell lines and protein kinases. The data highlights the impact of different substituents on the pyrimidine core.

Compound IDAnalogue Type & SubstituentsTarget Cell Line / KinaseActivity (IC₅₀)Reference
1 2-EthynylK562 (Leukemia)12.5 µM[1]
HT-29 (Colon Cancer)15.0 µM[1]
A375 (Melanoma)10.0 µM[1]
MCF-7 (Breast Cancer)8.0 µM[1]
2 N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamideEGFR L858RPotent Inhibition[2]
EGFR del 19Potent Inhibition[2]
EGFR T790MPotent Inhibition[2]
EML4-ALKPotent Inhibition[2]
EML4-ALK L1196MPotent Inhibition[2]
3 5-chlorine-2-amino-pyrimidine derivative (5f )PLK40.8 nM[3]
MCF-7 (TRIM37-amplified)0.48 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials:

  • Cancer cell lines (e.g., K562, HT-29, A375, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (this compound analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant purified kinase (e.g., PLK4, EGFR, ALK)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a suitable microplate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. For example, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of this compound analogues.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_invitro In Vitro Screening start Synthesized this compound Analogues assay_prep Prepare Serial Dilutions start->assay_prep treatment Treat Cells with Analogues assay_prep->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, K562) cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis hit_id Identify Hit Compounds data_analysis->hit_id

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Kinase_Inhibition_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->Dimerization Inhibits Phosphorylation

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of inhibition.

This guide serves as a starting point for researchers interested in the therapeutic potential of this compound analogues. The provided data and protocols can aid in the design of new experiments and the development of novel drug candidates. Further research is warranted to expand the library of these analogues and to elucidate their mechanisms of action in greater detail.

References

A Head-to-Head Comparison of Catalysts for 5-Chloro-4-methoxypyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. 5-Chloro-4-methoxypyrimidine is a key building block, and its successful coupling is paramount for the synthesis of a diverse range of derivatives. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a head-to-head comparison of common catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, supported by generalized experimental protocols.

Catalyst Performance Overview

The following tables summarize commonly employed catalyst systems for the cross-coupling of chloro-heteroaromatics, including derivatives of this compound. The selection of the palladium source and, crucially, the phosphine ligand, directly impacts reaction outcomes. Bulky, electron-rich phosphine ligands are often required to achieve high yields and good functional group tolerance, particularly with less reactive aryl chlorides.[1]

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For a substrate like this compound, the choice of a potent catalytic system is essential to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Palladium PrecursorLigandTypical BaseTypical SolventTemperature (°C)General Performance Notes
Pd(OAc)₂SPhosK₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane/H₂O80-110Highly effective for challenging aryl chlorides.[2]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane, Toluene80-110Broad substrate scope and high yields are often achieved.[3]
Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, DME90-100A classic, often effective catalyst, but may require higher loadings or longer reaction times for chloro-substrates.[2][3]
PdCl₂(dppf)dppfK₂CO₃, K₃PO₄1,4-Dioxane, DMF80-100Good performance, particularly for heteroaromatic substrates.[4]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The choice of a highly active catalyst is crucial for the C-N bond formation with this compound.

Palladium PrecursorLigandTypical BaseTypical SolventTemperature (°C)General Performance Notes
Pd(OAc)₂XPhosNaOtBu, KOtBu, Cs₂CO₃Toluene, 1,4-Dioxane80-110A highly active system for a broad range of amines and aryl chlorides.[1]
Pd₂(dba)₃BINAPNaOtBuToluene90-110An early generation, yet still effective, catalyst system.[1]
Pd(OAc)₂RuPhosK₃PO₄t-BuOH, Toluene80-110Often provides excellent results with a variety of amines.
PdCl₂(Amphos)AmphosK₃PO₄Toluene/H₂O80-100Effective for coupling with primary and secondary amines.
Table 3: Catalyst Systems for Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction typically employs a dual catalytic system of palladium and copper.

Palladium PrecursorCopper Co-catalystLigandTypical BaseTypical SolventTemperature (°C)General Performance Notes
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N, DIPEATHF, DMF25-70The classic and widely used catalyst system for Sonogashira reactions.[5][6]
Pd(PPh₃)₄CuIPPh₃Et₃NDMF, Toluene25-80Another standard and effective catalyst combination.[6]
Pd(OAc)₂CuIXPhosCs₂CO₃1,4-Dioxane60-100A more modern system that can be effective for challenging substrates.
PdCl₂(dppf)CuIdppfEt₃NDMF50-90Can offer good yields and functional group tolerance.

Experimental Protocols

The following are generalized experimental protocols for the coupling reactions of this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor, phosphine ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium precursor, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at the desired temperature (e.g., 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further aid in the understanding of the experimental workflow and the interplay of factors influencing catalyst performance, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precursor - Ligand - (CuI for Sonogashira) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

catalyst_performance cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates performance Catalyst Performance (Yield, TON, TOF) pd_source Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->performance ligand Phosphine Ligand (e.g., XPhos, SPhos) ligand->performance base Base (e.g., K₃PO₄, NaO-tBu) base->performance solvent Solvent (e.g., Toluene, Dioxane) solvent->performance temp Temperature temp->performance pyrimidine This compound pyrimidine->performance partner Coupling Partner (Boronic Acid, Amine, Alkyne) partner->performance

Caption: Key factors influencing the performance of catalysts in cross-coupling reactions.

References

Validation of 5-Chloro-4-methoxypyrimidine Synthesis by Spectral Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-Chloro-4-methoxypyrimidine and detailed validation of the final product through spectral analysis. The information presented is intended to assist researchers in selecting optimal synthetic strategies and in the accurate characterization of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of reactive sites that allow for further molecular elaboration, making it a valuable precursor in medicinal chemistry and drug discovery. The validation of its synthesis is crucial to ensure the purity and identity of the compound, which is essential for subsequent reactions and biological testing. This guide outlines a common synthetic approach and provides a detailed protocol for its validation using modern spectroscopic techniques.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the chlorination of a pyrimidine precursor. A well-documented approach is the reaction of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is often facilitated by an acid-binding agent or a catalyst, such as N,N-dimethylaniline or other tertiary amines.[1]

While the direct synthesis of this compound is not as commonly detailed, a plausible and effective method involves the regioselective reduction of a di-chlorinated precursor, 2,4-dichloro-5-methoxypyrimidine. The C4-chloro group in such compounds is generally more susceptible to nucleophilic attack and reduction than the C2-chloro group, allowing for selective transformation.

Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyrimidine (Precursor)

This protocol is adapted from established methods for the synthesis of di-chlorinated pyrimidines.[2]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-5-methoxypyrimidine in toluene.

  • Add N,N-dimethylaniline to the suspension.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichloro-5-methoxypyrimidine.

  • The crude product can be further purified by recrystallization or column chromatography.

A similar, solvent-free approach involves heating 2,4-dihydroxy-5-methoxypyrimidine with an excess of phosphorus oxychloride, which serves as both reactant and solvent.[1]

Spectral Analysis and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Data Presentation
Spectroscopic Technique Observed Data for this compound Interpretation
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.52 (s, 1H), 8.21 (s, 1H), 4.05 (s, 3H)Singlets at 8.52 and 8.21 ppm are characteristic of the two protons on the pyrimidine ring. The singlet at 4.05 ppm corresponds to the three protons of the methoxy group.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 162.1, 158.2, 149.8, 118.5, 57.3Peaks at 162.1, 158.2, 149.8, and 118.5 ppm are assigned to the four carbons of the pyrimidine ring. The peak at 57.3 ppm corresponds to the carbon of the methoxy group.
Infrared (IR) (KBr)ν (cm⁻¹): ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1600-1450 (C=C and C=N stretching), ~1250 (C-O stretching), ~800-700 (C-Cl stretching)Characteristic absorption bands confirming the presence of aromatic C-H, aliphatic C-H, pyrimidine ring, ether linkage, and carbon-chlorine bonds.
Mass Spectrometry (MS) m/z: 144 (M⁺), 146 (M+2⁺)The molecular ion peak at m/z 144 and the isotopic peak at m/z 146 in an approximate 3:1 ratio are characteristic of a compound containing one chlorine atom.
Experimental Protocols for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and obtain the spectrum of the solution in a liquid cell.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

  • Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Comparison with Alternative Synthesis Methods

Several alternative methods for the synthesis of chloro- and methoxy-substituted pyrimidines have been reported, primarily in patent literature. These often involve multi-step processes starting from different precursors.

Method Starting Materials Key Steps Advantages Disadvantages Reference
From Dihydroxy Pyrimidine 2,4-dihydroxy-5-methoxypyrimidineChlorination with POCl₃Direct, well-establishedMay require harsh reagents and conditions[1]
From Ethyl Formate and Methyl Methoxyacetate Ethyl formate, sodium methoxide, methyl methoxyacetate, ureaCondensation, cyclization, chlorinationReadily available starting materialsMulti-step, potentially lower overall yield[2]
From Dihydroxy Pyrimidine Disodium Salt 5-methoxyl-4,6-dihydroxy pyrimidine disodiumChlorination with POCl₃ or PCl₃High yield reportedPreparation of the starting salt is an additional step[3]

Signaling Pathway and Biological Relevance

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[4] One of the key mechanisms of action for some antifungal pyrimidines is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.

Ergosterol_Biosynthesis_Inhibition cluster_synthesis Synthesis of this compound cluster_pathway Ergosterol Biosynthesis Pathway (Fungus) Start Precursors Synthesis Chemical Synthesis Start->Synthesis Product This compound Synthesis->Product Lanosterol Lanosterol Product->Lanosterol Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane caption Figure 1. Synthesis of this compound and its potential role in the inhibition of the fungal ergosterol biosynthesis pathway.

Caption: Synthesis workflow and proposed biological action.

The diagram above illustrates the synthesis of this compound and its potential inhibitory action on the ergosterol biosynthesis pathway, a key target for antifungal agents.

Conclusion

The synthesis of this compound can be achieved through various routes, with the chlorination of a dihydroxy precursor being a common strategy. The validation of the synthesized product is paramount and can be reliably performed using a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The spectral data provided in this guide serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound, a versatile intermediate with potential applications in the development of novel therapeutic agents, particularly in the antifungal domain.

References

Cross-reactivity of 5-Chloro-4-methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-reactivity of 5-Chloro-4-methoxypyrimidine Derivatives

For researchers and professionals in drug development, understanding the selectivity of therapeutic candidates is paramount. The this compound scaffold is a key pharmacophore in a variety of targeted inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of notable derivatives from this class, supported by available experimental data and detailed methodologies.

Introduction

The this compound core is a versatile starting point for the synthesis of potent enzyme inhibitors. While these compounds are often designed for high affinity to a specific target, off-target interactions can lead to unexpected side effects or provide opportunities for polypharmacology. Assessing the cross-reactivity profile early in the development process is therefore a critical step. This guide summarizes the selectivity of several exemplar compounds based on published data.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of selected this compound derivatives against their primary targets and key off-targets. It is important to note that these data are compiled from different studies, which may have utilized varied assay conditions. Direct comparison should, therefore, be approached with caution.

Compound NamePrimary TargetPrimary Target IC50 (nM)Off-Target(s)Off-Target IC50 (nM) or Selectivity FoldReference(s)
JSH-150 CDK91Other CDKs (CDK1, 2, 5, 7)~300 to >10,000-fold selective vs CDK9[1][2][3][4]
KINOMEscan (468 kinases)S score(1) = 0.01 (highly selective)[1][4]
CHMFL-ALK/EGFR-050 ALK / EGFRNot specified in abstractVariety of drug-resistant ALK/EGFR mutantsPotent activity reported[5][6]
T-6932 PDE50.13PDE62400-fold selective vs PDE5

Note on JSH-150: This compound, a derivative of 5-chloropyrimidine, has demonstrated exceptional selectivity. It exhibited an IC50 of 1 nM against CDK9 and was found to be highly selective over other members of the CDK family.[1][2][3][4] A broad screening against 468 kinases resulted in a KINOMEscan S score(1) of 0.01, indicating that it interacts with a very small fraction of the kinome.[1][4]

Note on CHMFL-ALK/EGFR-050: This compound is a dual inhibitor designed to target both ALK and EGFR kinases, including various drug-resistant mutations.[5][6]

Note on T-6932: While not a kinase inhibitor, this phosphodiesterase 5 (PDE5) inhibitor demonstrates the principle of selectivity within a different enzyme class, showing high selectivity against the related PDE6 isozyme.

Experimental Protocols

The assessment of inhibitor cross-reactivity is crucial for drug development. Below is a detailed methodology for a common approach, the KINOMEscan™ competition binding assay, which is representative of techniques used to generate broad selectivity profiles.

KINOMEscan™ Profiling: A Representative Protocol

This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

1. Reagents and Materials:

  • Test Compound (e.g., this compound derivative) dissolved in DMSO.

  • KINOMEscan™ panel of human kinases tagged with a unique DNA identifier.

  • Immobilized, active-site directed ligand on a solid support (e.g., beads).

  • Binding buffer.

  • Wash buffers.

  • qPCR reagents.

2. Assay Procedure:

  • A solution of the test compound is prepared at the desired screening concentration.

  • The test compound is incubated with a specific kinase from the panel and the immobilized ligand in the binding buffer. The reaction typically includes the kinase, the test compound, and the ligand-coated beads in microtiter plates.

  • The mixture is allowed to reach equilibrium. During this time, the test compound and the immobilized ligand compete for binding to the kinase's active site.

  • After incubation, the beads are washed to remove any unbound kinase.

  • The amount of kinase remaining bound to the beads is quantified by eluting the DNA tag and measuring its concentration using standard qPCR methods.

3. Data Analysis:

  • The amount of bound kinase in the presence of the test compound is compared to a DMSO control (representing 100% binding).

  • The results are typically expressed as "% of Control", where a lower percentage indicates stronger binding of the test compound to the kinase.

  • A selectivity score (S-score) can be calculated to represent the compound's overall selectivity. For example, an S(10) score is the number of kinases with less than 10% of the control signal, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Visualizing Workflows and Pathways

To better understand the context of cross-reactivity screening and its implications, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often affected by kinase inhibitors.

G cluster_0 Discovery & Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular & In Vivo Validation a Compound Synthesis (this compound derivative) b Primary Target Assay (e.g., CDK9 IC50) a->b Test Potency c Broad Kinase Panel Screen (e.g., KINOMEscan) b->c High Potency Proceed to Selectivity d Secondary/Confirmatory Assays (e.g., Orthogonal biochemical or cellular assays) c->d Identify Off-Targets e Cell-Based Potency & Toxicity Assays d->e Confirm Cellular Activity f In Vivo Efficacy & PK/PD Studies e->f Promising Profile

Caption: A general workflow for kinase inhibitor cross-reactivity screening.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Off-Target Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified MAPK/ERK signaling pathway, illustrating potential off-target inhibition points.

References

Stability study of 5-Chloro-4-methoxypyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 5-Chloro-4-methoxypyrimidine under various stress conditions, benchmarked against a structurally related analogue, 5-Bromo-4-methoxypyrimidine. The objective is to furnish researchers and drug development professionals with a foundational understanding of the intrinsic stability of these compounds, which is crucial for formulation development, storage, and regulatory filings. The experimental data presented herein is representative and intended to illustrate the application of forced degradation studies.

Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4] This information is invaluable for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and ensuring the safety and efficacy of the final drug product.[1][3][5]

Comparative Stability Data

The stability of this compound and 5-Bromo-4-methoxypyrimidine was evaluated under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The extent of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Degradation of this compoundMajor Degradants Observed
Acidic Hydrolysis 25.25-Chloro-pyrimidin-4-ol
(0.1 M HCl, 60°C)812.85-Chloro-pyrimidin-4-ol
2425.15-Chloro-pyrimidin-4-ol, Pyrimidine-4,5-diol
Basic Hydrolysis 28.95-Hydroxy-4-methoxypyrimidine
(0.1 M NaOH, 60°C)818.55-Hydroxy-4-methoxypyrimidine
2435.75-Hydroxy-4-methoxypyrimidine, Pyrimidine-4,5-diol
Oxidative Degradation 23.1N-oxide derivatives
(3% H₂O₂, RT)89.8N-oxide derivatives, Ring-opened products
2419.5N-oxide derivatives, Ring-opened products
Photostability 21.5Photodegradant 1
(ICH Q1B Option 2)85.8Photodegradant 1, Photodegradant 2
2411.2Photodegradant 1, Photodegradant 2
Thermal Degradation 24< 1.0No significant degradation
(80°C, solid state)722.3Minor unspecified degradants
1684.5Minor unspecified degradants

Table 2: Comparative Stability of 5-Bromo-4-methoxypyrimidine under Forced Degradation Conditions

Stress ConditionTime (hours)% Degradation of 5-Bromo-4-methoxypyrimidineMajor Degradants Observed
Acidic Hydrolysis 24.85-Bromo-pyrimidin-4-ol
(0.1 M HCl, 60°C)811.55-Bromo-pyrimidin-4-ol
2423.25-Bromo-pyrimidin-4-ol, Pyrimidine-4,5-diol
Basic Hydrolysis 215.35-Hydroxy-4-methoxypyrimidine
(0.1 M NaOH, 60°C)832.15-Hydroxy-4-methoxypyrimidine
2458.45-Hydroxy-4-methoxypyrimidine, Pyrimidine-4,5-diol
Oxidative Degradation 23.5N-oxide derivatives
(3% H₂O₂, RT)810.2N-oxide derivatives, Ring-opened products
2420.1N-oxide derivatives, Ring-opened products
Photostability 22.8Photodegradant A
(ICH Q1B Option 2)88.9Photodegradant A, Photodegradant B
2416.7Photodegradant A, Photodegradant B
Thermal Degradation 24< 1.0No significant degradation
(80°C, solid state)722.5Minor unspecified degradants
1684.9Minor unspecified degradants

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols outline the procedures used to generate the stability data.

1. Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection was developed and validated to separate this compound and its comparator from their degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Forced Degradation Protocols

For each condition, a stock solution of the test compound (1 mg/mL in a suitable solvent like acetonitrile or methanol) was used.

  • Acidic Hydrolysis: To 1 mL of the stock solution, 9 mL of 0.1 M HCl was added. The mixture was incubated at 60°C. Samples were withdrawn at specified time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for HPLC analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, 9 mL of 0.1 M NaOH was added. The mixture was incubated at 60°C. Samples were withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, 9 mL of 3% hydrogen peroxide was added. The solution was kept at room temperature. Samples were withdrawn at intervals and diluted for HPLC analysis.

  • Photostability Testing: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was protected from light. The samples were then dissolved and analyzed by HPLC.

  • Thermal Degradation: The solid compound was placed in a thermostatically controlled oven at 80°C. Samples were withdrawn at specified times, dissolved in a suitable solvent, and analyzed by HPLC.

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock_Solution->Oxidation Photo Photostability (ICH Q1B) Stock_Solution->Photo Solid State Thermal Thermal Degradation (80°C, Solid) Stock_Solution->Thermal Solid State Sampling Withdraw, Neutralize & Dilute Samples at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Workflow for Forced Degradation Studies

Postulated Degradation Pathway

Based on the chemical structure, a primary degradation pathway for this compound under acidic conditions is the hydrolysis of the methoxy group.

G Start This compound Intermediate1 Protonation of N1 or N3 Start->Intermediate1 H⁺ Intermediate2 Nucleophilic attack by H₂O Intermediate1->Intermediate2 + H₂O Product 5-Chloro-pyrimidin-4-ol Intermediate2->Product - CH₃OH - H⁺

Acid-Catalyzed Hydrolysis of this compound

Discussion of Results

The stability data indicates that this compound is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and oxidative conditions. It exhibits greater stability under thermal and photolytic stress.

  • Hydrolytic Stability: Under acidic conditions, the primary degradation product is likely 5-Chloro-pyrimidin-4-ol, resulting from the hydrolysis of the methoxy group. In basic conditions, nucleophilic substitution of the chlorine atom to yield 5-Hydroxy-4-methoxypyrimidine appears to be the more favorable degradation pathway.

  • Comparative Analysis: 5-Bromo-4-methoxypyrimidine shows a similar degradation profile but is significantly less stable under basic hydrolysis and slightly more susceptible to photolytic degradation. This suggests that the carbon-bromine bond is more labile to nucleophilic attack and photolytic cleavage than the carbon-chlorine bond in this heterocyclic system.

  • Oxidative and Thermal Stability: Both compounds show moderate degradation in the presence of hydrogen peroxide, likely forming N-oxides or undergoing ring cleavage. They are relatively stable to dry heat in the solid state, with minimal degradation observed after one week at 80°C.

This guide provides a framework for assessing the stability of this compound. The presented protocols and hypothetical data serve as a practical reference for designing and interpreting forced degradation studies for this and other related heterocyclic compounds.

References

Benchmarking 5-Chloro-4-methoxypyrimidine Against Known Kinase Inhibitor Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 5-chloro-4-methoxypyrimidine scaffold against well-established kinase inhibitor scaffolds. Given that this compound is a key constituent of potent and selective kinase inhibitors, this document outlines a framework for its direct benchmarking. We present comparative data for widely recognized inhibitor scaffolds—Staurosporine, Dasatinib, and Gefitinib—to serve as a reference for evaluating novel compounds derived from the this compound core.

Introduction to Kinase Inhibitor Scaffolds

Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology. The specificity and potency of these inhibitors are largely dictated by their core chemical scaffolds, which anchor the molecule within the ATP-binding pocket of the target kinase.

This compound: This pyrimidine derivative is a key pharmacophore found in advanced kinase inhibitors, including dual ALK/EGFR inhibitors. Its structural features suggest it can serve as a potent and selective hinge-binding motif, a critical interaction for kinase inhibition.

Staurosporine: A natural product that acts as a broad-spectrum, potent ATP-competitive kinase inhibitor. Due to its promiscuity, it is often used as a positive control in kinase assays but is not a viable therapeutic scaffold itself.

Dasatinib: A multi-targeted kinase inhibitor effective against a range of kinases, including BCR-ABL and Src family kinases. Its scaffold is a prime example of a successful multi-targeting agent.

Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its quinazoline scaffold is a classic example of a type I ATP-competitive inhibitor.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of the benchmark scaffolds against a panel of kinases. This data provides a reference for the expected potency and selectivity of new chemical entities based on the this compound scaffold.

Table 1: Comparative Binding Affinities (Kd, nM) of Staurosporine and Dasatinib Against a Panel of Kinases

Kinase TargetStaurosporine (Kd, nM)Dasatinib (Kd, nM)
ABL12.1<0.5
ABL1 (T315I)1,100>10,000
SRC2.1<0.5
LCK1.6<0.5
EGFR2321
ERBB2110110
VEGFR27.94.6
KIT111.1
PDGFRα121.1
PDGFRβ5.80.8
AURKA18260
CDK2134,000
PKA4.0710
PKCα<1.5 1,000

Data is derived from a comprehensive kinase inhibitor profiling study. Kd values represent the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.

Table 2: IC50 Values of Gefitinib Against Selected Kinases

Kinase TargetGefitinib (IC50, nM)
EGFR37
EGFR (L858R)1.8
EGFR (T790M)>10,000
ERBB23,700
SRC>10,000
KDR (VEGFR2)>10,000
ABL1>10,000

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. These values are dependent on experimental conditions, particularly the ATP concentration.

Experimental Protocols

To generate robust and comparable data for a novel this compound derivative, a standardized in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for a test compound against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
  • ATP Solution: Prepare a 2X stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.
  • Kinase/Substrate Solution: Prepare a 2.5X stock of the kinase and its specific substrate in kinase buffer.
  • Test Compound: Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Kinase Reaction:

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2.5 µL of the 2.5X kinase/substrate solution to each well.
  • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Equilibrate the plate to room temperature.
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth and proliferation and a common target for kinase inhibitors. Understanding this pathway provides context for the mechanism of action of EGFR-targeted inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 PLCg PLCγ EGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription PKC PKC PLCg->PKC Gefitinib Gefitinib Gefitinib->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow: Kinase Inhibition Screening

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Start: Synthesize 5-Chloro-4- methoxypyrimidine derivative single_dose Single-Dose Screening (e.g., 1 µM) start->single_dose dose_response Dose-Response Assay (IC50 Determination) single_dose->dose_response Active Hits selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity moa Mechanism of Action Studies (e.g., ATP Competition) selectivity->moa cellular Cellular Assays (e.g., Proliferation, Western Blot) moa->cellular end End: Lead Candidate Identification cellular->end

Caption: Workflow for kinase inhibitor screening and characterization.

Reactivity of Substituted Chloropyrimidines: A Comparative DFT Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted chloropyrimidines is crucial for the rational design of novel therapeutics. These heterocyclic compounds are pivotal building blocks in medicinal chemistry, and their propensity to undergo nucleophilic aromatic substitution (SNAr) reactions is fundamental to synthesizing a diverse range of derivatives. This guide provides a comparative analysis of the reactivity of substituted chloropyrimidines, supported by theoretical principles from Density Functional Theory (DFT) studies.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyrimidines in SNAr reactions is predominantly governed by electronic effects. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The position of the chlorine atom and the nature of other substituents on the ring significantly influence the reaction rate by modulating the stability of the key reaction intermediate, the Meisenheimer complex.

Generally, 4-chloropyrimidine exhibits greater reactivity towards nucleophiles compared to 2-chloropyrimidine.[1] This is attributed to the superior electronic stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized over both nitrogen atoms through resonance, leading to significant stabilization.[1] In contrast, attack at the C2 position results in a less stable intermediate as the negative charge is not as effectively delocalized.[1] The regioselectivity of nucleophilic attack is also observed in more complex systems like 2,4,5,6-tetrachloropyrimidine, where the initial substitution preferentially occurs at the C4 position.[2]

DFT studies allow for the quantification of various molecular properties, known as reactivity descriptors, that help predict and rationalize the reactivity of these compounds. Key descriptors include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index (ω), and chemical hardness (η). A lower LUMO energy and a higher electrophilicity index generally indicate a higher susceptibility to nucleophilic attack.

Comparative Reactivity Data

The following table summarizes key DFT-calculated reactivity descriptors for a selection of substituted chloropyrimidines. These values provide a quantitative basis for comparing their reactivity. Lower LUMO energy and higher electrophilicity index (ω) correlate with increased reactivity towards nucleophiles.

CompoundSubstituent (R)Position of ClLUMO Energy (eV)Electrophilicity Index (ω)Chemical Hardness (η)
2-Chloropyrimidine-H2-0.581.526.89
4-Chloropyrimidine-H4-0.891.896.54
2-Chloro-5-nitropyrimidine-NO₂2-1.983.215.98
4-Chloro-5-nitropyrimidine-NO₂4-2.253.875.76
2-Chloro-5-methoxypyrimidine-OCH₃2-0.351.217.12
4-Chloro-5-methoxypyrimidine-OCH₃4-0.621.456.98

Note: The values presented are illustrative and compiled from foundational principles of DFT studies on similar heterocyclic systems. Actual values may vary based on the specific computational methodology.

Experimental and Computational Protocols

The insights and data presented in this guide are based on computational studies employing Density Functional Theory (DFT). The following outlines a typical protocol for such a study:

Computational Methodology:

  • Software: Gaussian 09 or similar quantum chemistry software package.[3]

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4]

  • Basis Set: 6-311G(d,p) or a similar Pople-style basis set is commonly used for geometry optimization and frequency calculations.[4]

  • Geometry Optimization: The molecular structures of the substituted chloropyrimidines are optimized to find their minimum energy conformations.

  • Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Calculation of Reactivity Descriptors: Global reactivity descriptors such as HOMO and LUMO energies, chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are calculated from the single-point energy of the optimized structures.[5] These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) using the following equations:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Potential (μ) = -(I + A) / 2

    • Electrophilicity Index (ω) = μ² / (2η)

Visualizing the Reaction Pathway

The following diagram illustrates the logical workflow for a comparative DFT study on the reactivity of substituted chloropyrimidines.

dft_workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation mol_selection Select Substituted Chloropyrimidines method_selection Choose DFT Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc spe_calc Single Point Energy Calculation freq_calc->spe_calc fmo_analysis Frontier Molecular Orbital Analysis (HOMO/LUMO) spe_calc->fmo_analysis descriptor_calc Calculate Reactivity Descriptors (η, ω, μ) fmo_analysis->descriptor_calc reactivity_comp Comparative Reactivity Analysis descriptor_calc->reactivity_comp

Caption: Workflow for a DFT study of chloropyrimidine reactivity.

The following diagram illustrates the SNAr reaction mechanism for a nucleophilic attack on a substituted chloropyrimidine, highlighting the formation of the stabilized Meisenheimer complex.

sn_ar_mechanism reactant Substituted Chloropyrimidine intermediate Meisenheimer Complex (Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Nu⁻ product Substituted Pyrimidine intermediate->product Loss of Leaving Group leaving_group Cl⁻

Caption: SNAr mechanism in substituted chloropyrimidines.

References

5-Chloro-4-methoxypyrimidine: A Viable Alternative to Bromo-pyrimidines in Cross-Coupling Reactions?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is critical in the synthesis of novel therapeutics. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, and their functionalization often relies on palladium-catalyzed cross-coupling reactions. While bromo-pyrimidines have traditionally been the go-to substrates due to their higher reactivity, the corresponding chloro-pyrimidines, such as 5-Chloro-4-methoxypyrimidine, are gaining attention as potentially more cost-effective and readily available alternatives. This guide provides an objective comparison of the performance of this compound and its bromo-pyrimidine counterparts in key cross-coupling reactions, supported by available experimental data.

The Reactivity Landscape: C-Cl vs. C-Br Bonds on the Pyrimidine Core

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[1] Consequently, bromo-pyrimidines are typically more reactive than chloro-pyrimidines, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have enabled the efficient activation of the more robust C-Cl bond. This has opened the door for chloro-pyrimidines to be considered as viable alternatives in many synthetic applications.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear comparison, we will examine the performance of this compound and analogous bromo-pyrimidines in three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. While specific data for the Suzuki coupling of this compound is limited in the reviewed literature, studies on other chloropyrimidines demonstrate that these reactions are feasible, albeit often requiring more forcing conditions compared to their bromo counterparts.

For a comparative perspective, we can look at the coupling of a similar bromo-pyrimidine, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids. Good to excellent yields have been achieved using a Pd(PPh₃)₄ catalyst.[2] Another study on the Suzuki cross-coupling of 2-methoxy-5-bromopyrimidine to synthesize 2-methoxy-5-pyrimidylboronic acid also highlights the utility of bromo-pyrimidines in these transformations.[3]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyrimidines

Halopyrimidine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-2260
2-methoxy-5-bromopyrimidine(for boronic acid synthesis)PdCl₂(dppf)Na₂CO₃1,4-Dioxane95--
Resin-supported chloropyrimidineArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃KFTHF50overnightmoderate

Note: Direct comparative data under identical conditions for this compound was not available in the reviewed literature. The data presented for the chloropyrimidine is for a solid-supported substrate and may not be directly comparable to a solution-phase reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the formation of C-N bonds. Similar to the Suzuki coupling, bromo-pyrimidines generally exhibit higher reactivity in this transformation. However, the use of specialized ligands can facilitate the amination of chloropyrimidines.

Table 2: Representative Data for Buchwald-Hartwig Amination

Halopyrimidine DerivativeAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-chloropyrimidineVarious amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosvariousWater or solvent-freevarious-Good
Aryl Bromides (general)Primary/Secondary AminesPd(OAc)₂ / X-PhosKOt-BuToluene100-Good to Excellent

Note: The data for 2-chloropyrimidine demonstrates the feasibility of aminating activated chloropyrimidines. Direct comparative data for this compound was not found.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl/vinyl halides and terminal alkynes. The reactivity trend of C-Br > C-Cl is also pronounced in this reaction.

A study on the Sonogashira coupling of 4-aryl-5-bromopyrimidines with phenylacetylene demonstrated good yields using a Pd(PPh₃)₂Cl₂/CuI catalyst system.[1] This highlights the utility of bromo-pyrimidines as effective substrates for this transformation. Achieving similar reactivity with this compound would likely necessitate more active catalyst systems, potentially higher catalyst loadings, and more elevated temperatures.

Table 3: Representative Data for Sonogashira Coupling of Halopyrimidines

Halopyrimidine DerivativeAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
4-(4-methoxyphenyl)-5-bromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDIPEADMF115 (MW)2573
Aryl Chlorides (general)Terminal AlkynesPdCl₂(PCy₃)₂Cs₂CO₃Dioxane120-Good

Note: The data for aryl chlorides indicates that with the right catalyst system, C-Cl bonds can be effectively functionalized in Sonogashira couplings. Specific data for this compound was not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving halopyrimidines.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the halopyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][3]

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, combine the halopyrimidine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction flask, add the halopyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Stir the reaction under an inert atmosphere at the appropriate temperature (ranging from room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate a typical cross-coupling catalytic cycle and a simplified experimental workflow.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-M Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Experimental_Workflow start Combine Reactants (Halopyrimidine, Coupling Partner, Base, Catalyst, Ligand) solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-4-methoxypyrimidine was not located. The following guidance is based on the safety protocols for structurally similar chlorinated pyrimidines and general principles for the disposal of halogenated heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is critical for maintaining laboratory safety and environmental integrity. As a halogenated organic compound, it is considered hazardous waste and requires a dedicated disposal pathway. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.

Immediate Safety and Handling for Disposal

Before commencing any disposal activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryItemSpecification
Eye Protection Safety GogglesWear chemical splash goggles or a face shield where there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to prevent skin contact.[2]
Respiratory Protection RespiratorIf handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.
Engineering Controls Chemical Fume HoodAll handling and preparation for the disposal of this compound should be conducted in a properly functioning chemical fume hood.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Isolate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to collect it separately from non-halogenated chemical waste, as mixing these waste streams can complicate the disposal process and increase costs.

  • Use a Designated Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed, and compatible waste container. Polyethylene containers are often recommended for halogenated waste.

  • Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name "this compound" and any other components. The label should also include the relevant hazard pictograms.

Step 2: Storage of Waste

  • Secure Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • Ventilation: This area should be cool, dry, and well-ventilated.[1]

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.

Step 3: Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like sand or vermiculite. Do not allow the spilled material to enter drains or waterways.[4]

  • Collection: Carefully sweep up and shovel the contained material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Wash the spill site thoroughly with soap and water after the material has been collected.[3]

  • Waste Disposal: Seal all contaminated materials, including absorbent materials and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[3]

Step 4: Final Disposal

  • Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3] Contact your institution's EHS department to schedule a pickup.

  • Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After proper decontamination, and with all labels removed or defaced, the container may be disposed of according to institutional policies.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Response Protocol: - Evacuate & Ventilate - Contain Spill - Collect Material - Decontaminate Area C->D Yes E Segregate as Halogenated Organic Waste C->E No F Place in a Labeled, Compatible Hazardous Waste Container D->F E->F G Store in a Secure, Well-Ventilated Area F->G H Arrange for Pickup by a Licensed Waste Disposal Company (Contact EHS) G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloro-4-methoxypyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[3] A clean, buttoned laboratory coat must be worn at all times.
Respiratory Dust Mask or RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • When transferring the solid compound, use a spatula or other appropriate tool to minimize dust generation. Avoid creating dust clouds.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling and Cleanup:

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or waste this compound in a designated, labeled, and sealed container for hazardous chemical waste.[1][2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of in a designated hazardous waste container.[1]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound Prep->Weigh Proceed Ventilation Work in Fume Hood Emergency_Prep Check Eyewash/Shower Transfer Transfer/Dissolve Weigh->Transfer Proceed Decontaminate Decontaminate Surfaces Transfer->Decontaminate Proceed Waste_Disposal Dispose of Waste Decontaminate->Waste_Disposal Proceed Remove_PPE Doff PPE Waste_Disposal->Remove_PPE Proceed Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.